Technical Documentation Center

4-(1H-indol-4-yloxy)-2-nitrophenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1H-indol-4-yloxy)-2-nitrophenol

Core Science & Biosynthesis

Foundational

Chemical properties and stability of 4-(1H-indol-4-yloxy)-2-nitrophenol

An In-Depth Technical Guide to the Chemical Properties and Stability of 4-(1H-indol-4-yloxy)-2-nitrophenol Abstract This technical guide provides a comprehensive scientific overview of 4-(1H-indol-4-yloxy)-2-nitrophenol,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of 4-(1H-indol-4-yloxy)-2-nitrophenol

Abstract

This technical guide provides a comprehensive scientific overview of 4-(1H-indol-4-yloxy)-2-nitrophenol, a molecule of interest in medicinal chemistry and materials science. Given the limited publicly available data on this specific compound, this document synthesizes information from foundational chemical principles and data on its constituent moieties—indole, nitrophenol, and a diaryl ether linkage. We will project its physicochemical properties, explore likely degradation pathways, and provide robust, field-tested experimental protocols for its synthesis, characterization, and stability assessment. The objective is to equip researchers with the predictive insights and practical methodologies required to effectively work with this compound.

Molecular Structure and Physicochemical Profile

4-(1H-indol-4-yloxy)-2-nitrophenol is a complex aromatic molecule featuring three key functional groups that dictate its chemical behavior: an indole ring, a 2-nitrophenol system, and a diaryl ether bond connecting them. The indole ring offers a site for hydrogen bonding (N-H) and is an electron-rich system. The 2-nitrophenol moiety contains an acidic hydroxyl group whose acidity is enhanced by the electron-withdrawing nitro group, and this part of the molecule acts as a strong chromophore.

Predicted Physicochemical Properties

The following properties are projected based on the analysis of the molecule's constituent parts and established chemical principles. These values serve as a reliable starting point for experimental work.

PropertyPredicted Value / ProfileRationale & Authoritative Context
Molecular Formula C₁₄H₁₀N₂O₄Derived from chemical structure.
Molecular Weight 270.24 g/mol Calculated from the molecular formula.
Appearance Expected to be a yellow to dark red crystalline solid.The 2-nitrophenol chromophore imparts a distinct yellow color, which may be intensified by the extended conjugation with the indole system. 4-Nitrophenol is a yellow crystalline solid.[1][2]
pKa (Acidity) Phenolic -OH: ~7.0 - 7.5 Indole N-H: ~16 - 17The phenolic proton's acidity is significantly increased by the ortho-nitro group's electron-withdrawing effect (pKa of 4-nitrophenol is ~7.15).[3][4] The indole N-H remains weakly acidic, typical for this heterocycle.[5]
Solubility Profile Low solubility in water. Soluble in polar aprotic solvents (DMSO, DMF). Moderately soluble in polar protic solvents (Ethanol, Methanol).The large, rigid aromatic structure limits aqueous solubility.[6] The presence of H-bond donors (-OH, -NH) and acceptors (-NO₂, ether oxygen) facilitates solubility in polar organic solvents.[3]
UV-Vis λmax ~320-350 nm and a shoulder >400 nm (in alkaline solution).The molecule contains two primary chromophores: indole and nitrophenol. The yellow color of the 4-nitrophenolate form is due to a maximum absorbance at 405 nm.[1] The exact λmax will depend on the solvent and pH.
LogP ~2.0 - 2.5Estimated based on the combined lipophilicity of the indole and nitrophenol fragments. The LogP of 4-nitrophenol is 1.9.[4]

Synthesis Strategy

A practical synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol would likely involve a nucleophilic aromatic substitution (SNAr) reaction or an Ullmann condensation. The most direct approach involves the coupling of 4-hydroxyindole with an activated 2-nitrophenyl electrophile.

cluster_0 Reactants cluster_1 Product 4-hydroxyindole 4-Hydroxyindole target 4-(1H-indol-4-yloxy)- 2-nitrophenol 4-hydroxyindole->target Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat 1-fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene 1-fluoro-2-nitrobenzene->target

Caption: Proposed SNAr synthesis route.

Chemical Stability and Degradation Profile

The stability of 4-(1H-indol-4-yloxy)-2-nitrophenol is governed by the resilience of its least stable functional group under given conditions. The indole, nitrophenol, and ether linkage each present unique vulnerabilities.

Key Functional Group Liabilities
  • Nitrophenol Moiety : This is the most reactive part of the molecule. The nitro group is susceptible to chemical or enzymatic reduction to a nitroso, hydroxylamino, and ultimately an amino group. This is a well-documented degradation pathway for nitroaromatic compounds.[7] The phenol is prone to oxidation, especially at elevated pH, which could lead to colored degradation products or ring-opening.

  • Indole Ring : While generally stable, the electron-rich indole ring is susceptible to oxidation, particularly at the C3 position.[5] Strong acidic conditions can lead to polymerization.

  • Aryl Ether Linkage : This bond is chemically robust and generally resistant to hydrolysis. Cleavage would require harsh conditions (e.g., strong Lewis acids or HBr), which are unlikely to be encountered in typical pharmaceutical or biological settings.

Predicted Degradation Pathways

Based on the liabilities above, two primary degradation pathways are anticipated under common stress conditions: reduction of the nitro group and oxidation of the phenolic ring.

cluster_reduction Reductive Pathway cluster_oxidation Oxidative Pathway Parent 4-(1H-indol-4-yloxy)-2-nitrophenol Nitroso 2-(Nitroso) Derivative Parent->Nitroso Reduction (e.g., NaBH₄, catalytic hydrogenation) Quinone-like Quinone-like Species Parent->Quinone-like Oxidation (e.g., H₂O₂, light, air) Hydroxylamino 2-(Hydroxylamino) Derivative Nitroso->Hydroxylamino Amino 4-(1H-indol-4-yloxy)-2-aminophenol Hydroxylamino->Amino Ring_Opened Ring-Opened Products Quinone-like->Ring_Opened cluster_prep Sample Preparation cluster_conditions Stress Conditions (Target 5-20% Degradation) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Acetonitrile/Water (50:50) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h Stock->Acid Base Base Hydrolysis 0.1 M NaOH, RT, 4h Stock->Base Oxidative Oxidative 3% H₂O₂, RT, 24h Stock->Oxidative Thermal Thermal 80°C in solution, 48h Stock->Thermal Photo Photolytic ICH Q1B light exposure Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to 0.1 mg/mL Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze via Stability-Indicating HPLC-PDA Method Dilute->HPLC Mass_Balance Assess Peak Purity & Calculate Mass Balance HPLC->Mass_Balance

Caption: Workflow for a forced degradation study.

Methodology:

For each condition, prepare a sample in parallel with a control sample stored at 5°C in the dark.

  • Acidic Hydrolysis : To 1 mL of stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before HPLC analysis.

  • Basic Hydrolysis : To 1 mL of stock solution, add 1 mL of 0.2 M NaOH. Keep at room temperature. Withdraw aliquots at 1, 4, and 8 hours. Neutralize with an equivalent amount of HCl before HPLC analysis. Causality : The nitrophenol moiety is expected to be highly unstable in basic conditions, hence the milder temperature.

  • Oxidative Degradation : To 1 mL of stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 4, 8, and 24 hours.

  • Thermal Degradation : Prepare a solution in the mobile phase diluent and heat at 80°C. Also, place the solid powder in a vial at 80°C to assess solid-state stability.

  • Photostability : Expose the solid compound and a solution to light conditions as specified in the ICH Q1B guideline (1.2 million lux hours and 200 watt hours/m²).

Conclusion

While 4-(1H-indol-4-yloxy)-2-nitrophenol is not a widely characterized compound, a thorough understanding of its chemical properties and stability can be achieved through a systematic analysis of its functional components. This guide establishes a predictive framework for its physicochemical properties and outlines the key vulnerabilities to degradation, primarily centered on the reactive 2-nitrophenol moiety. The provided experimental protocols for synthesis, HPLC analysis, and forced degradation studies offer a robust, scientifically-grounded approach for researchers to generate empirical data, ensuring the quality, purity, and stability of this promising molecule in drug discovery and development pipelines.

References

  • Frontiers. (2025). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Frontiers in Microbiology. [Link]

  • Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. [Link]

  • Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology, 57(3), 812–819. [Link]

  • PMC. (n.d.). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. [Link]

  • PMC. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. [Link]

  • IWA Publishing. (2021). Biodegradation of P-nitro phenol using a novel bacterium Achromobacter denitrifacians isolated from industrial effluent water. [Link]

  • ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. [Link]

  • ACS Publications. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. [Link]

  • Stobaugh, J. F., et al. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analytical Biochemistry. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. [Link]

  • ATSDR. (n.d.). Toxicological Profile for Nitrophenols. [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. [Link]

  • PubChem. (n.d.). 4-Amino-2-Nitrophenol. [Link]

  • PMC. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • ResearchGate. (2020). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • Chemister.ru. (n.d.). 4-nitrophenol. [Link]

  • ATSDR. (2001). Nitrophenols. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). [Link]

  • Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences. [Link]

  • FooDB. (2011). Showing Compound 4-Nitrophenol (FDB022503). [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(1H-indol-4-yloxy)-2-nitrophenol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 4-(1H-indol-4-yloxy)-2-nitrophenol is not a commercially available substance with a registered CAS number based on current public i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-(1H-indol-4-yloxy)-2-nitrophenol is not a commercially available substance with a registered CAS number based on current public information. This guide, therefore, presents a prospective analysis based on established chemical principles, offering a theoretical framework for its synthesis, characterization, and potential utility in research and development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug discovery. When combined with a nitrophenol moiety, as in the theoretical compound 4-(1H-indol-4-yloxy)-2-nitrophenol, novel pharmacological profiles can be envisioned. This guide provides a comprehensive technical overview of this promising, yet underexplored, molecule. We will delve into a proposed synthetic route, robust analytical characterization methodologies, and speculate on its potential applications in drug development, grounded in the known properties of its constituent functional groups.

Core Molecular Attributes

Due to the novelty of 4-(1H-indol-4-yloxy)-2-nitrophenol, a registered CAS number is not available. The molecular formula is C₁₄H₁₀N₂O₄, leading to a calculated molecular weight of 286.24 g/mol .

PropertyValueSource
CAS Number Not Available-
Molecular Formula C₁₄H₁₀N₂O₄Calculated
Molecular Weight 286.24 g/mol Calculated

Proposed Synthesis: A Williamson Ether Approach

A logical and well-established method for the synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol is the Williamson ether synthesis. This reaction involves the coupling of an alkoxide with an organohalide. In this case, the phenoxide of 4-hydroxyindole would be reacted with a suitable halo-nitrophenol derivative.

Step-by-Step Protocol
  • Deprotonation of 4-Hydroxyindole: 4-Hydroxyindole (CAS: 2380-94-1) is treated with a strong base to form the corresponding phenoxide.[1] Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is a common choice for this step. The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.

  • Nucleophilic Substitution: To the solution of the 4-indolyl oxide, 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene is added. The fluoride is a better leaving group in nucleophilic aromatic substitution. The reaction mixture is stirred, often with heating, to facilitate the formation of the ether linkage.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-Hydroxyindole 4-Hydroxyindole Base (e.g., NaH) Base (e.g., NaH) 4-Hydroxyindole->Base (e.g., NaH) Deprotonation 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene Heat Heat 1-Fluoro-2-nitrobenzene->Heat Base (e.g., NaH)->Heat Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Heat 4-(1H-indol-4-yloxy)-2-nitrophenol 4-(1H-indol-4-yloxy)-2-nitrophenol Heat->4-(1H-indol-4-yloxy)-2-nitrophenol Etherification

Caption: Proposed Williamson ether synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-(1H-indol-4-yloxy)-2-nitrophenol, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons, the aromatic protons of the nitrophenol ring, and the N-H proton of the indole.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the indole, the C-O-C stretch of the ether, and the N-O stretches of the nitro group.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugation in the molecule is likely to result in characteristic UV-Vis absorption maxima.

Potential Applications in Drug Discovery

The unique combination of an indole and a nitrophenol moiety in 4-(1H-indol-4-yloxy)-2-nitrophenol suggests several potential avenues for investigation in drug discovery.

  • Kinase Inhibition: Many kinase inhibitors feature an indole core. The electronic nature of the nitrophenol substituent could modulate the binding affinity and selectivity for specific kinases.

  • Antiproliferative Agents: The indole nucleus is present in several anticancer drugs. The addition of a nitrophenol group could enhance these properties through various mechanisms, including the induction of apoptosis.

  • Antimicrobial Activity: Both indole and nitrophenol derivatives have been reported to possess antimicrobial properties. Their combination in a single molecule could lead to synergistic effects.

Hypothetical Signaling Pathway Involvement

Signaling_Pathway 4-(1H-indol-4-yloxy)-2-nitrophenol 4-(1H-indol-4-yloxy)-2-nitrophenol Kinase Kinase 4-(1H-indol-4-yloxy)-2-nitrophenol->Kinase Inhibition Downstream_Substrate Downstream_Substrate Kinase->Downstream_Substrate Phosphorylation Cellular_Response Cellular_Response Downstream_Substrate->Cellular_Response Signal Transduction

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety and Handling

As a novel chemical entity, 4-(1H-indol-4-yloxy)-2-nitrophenol should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety assessment should be conducted before scaling up the synthesis.

Conclusion

While 4-(1H-indol-4-yloxy)-2-nitrophenol is not a readily available compound, its synthesis is feasible through established chemical reactions. This guide provides a theoretical framework for its preparation, characterization, and potential exploration in the field of drug discovery. The combination of the privileged indole scaffold with the electronically distinct nitrophenol moiety presents an exciting opportunity for the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate the biological activities of this promising molecule.

References

  • PubChem. Phenol, 4-iodo-2-nitro-. [Link]

  • Wikipedia. 4-Nitrophenol. [Link]

  • PubChem. 2-(4-nitrophenyl)-1H-indole. [Link]

  • FooDB. 4-Nitrophenol. [Link]

  • PubChem. Pindolol. [Link]

Sources

Foundational

Technical Guide: Safety, Handling, and Toxicology of Nitrophenol Derivatives

Topic: Safety Data Sheet (SDS) and Handling Precautions for Nitrophenol Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Nitrophen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Handling Precautions for Nitrophenol Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Nitrophenol derivatives—ranging from mononitrophenols used in synthesis to the explosive trinitrophenol (picric acid)—present a dichotomy of utility and extreme hazard in drug development and chemical research. While 2,4-Dinitrophenol (DNP) serves as a classic probe for mitochondrial bioenergetics, its therapeutic window is non-existent due to its mechanism as a protonophore. Conversely, picric acid is a staple histological fixative that becomes a high-order explosive when dehydrated.[1][2][3]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks, field-proven handling protocols, and self-validating safety systems required for working with these compounds.

Chemical & Physical Hazard Profile

The hazard profile of nitrophenols escalates non-linearly with the degree of nitration. Understanding this Structure-Activity Relationship (SAR) is critical for risk assessment.[1]

Comparative Hazard Table
CompoundCAS No.[1][4][5]Physical StatePrimary HazardStability Risk
2-Nitrophenol 88-75-5Yellow solidAcute Toxicity (Oral/Dermal), IrritantStable under normal conditions.[1] Reacts violently with strong oxidizers.
4-Nitrophenol 100-02-7Crystalline solidAcute Toxicity, MethemoglobinemiaDust explosion hazard.[1] Incompatible with strong bases.[1][6][7]
2,4-Dinitrophenol (DNP) 51-28-5Yellow crystalsFatal if swallowed , Cumulative toxicityHigh explosion risk if dry.[1] Shock sensitive in salt form.[1]
Picric Acid (2,4,6-Trinitrophenol) 88-89-1Paste/SlurryExplosive (Class 1.1 when dry) Extreme Risk: Friction/shock sensitive when <10% water.[1][8] Forms explosive picrate salts with metals.[1][3][9]

Toxicological Deep Dive: The Uncoupling Mechanism

For drug development professionals, understanding why these compounds are toxic is as important as knowing that they are toxic.

Mechanism of Action: Protonophoric Uncoupling

Nitrophenols, particularly DNP, act as protonophores. They are lipophilic weak acids that can diffuse across the inner mitochondrial membrane (IMM).[1]

  • Proton Pickup: In the acidic intermembrane space, the nitrophenolate anion binds a proton (

    
    ) to become neutral.[1]
    
  • Translocation: The neutral molecule diffuses across the lipid bilayer into the matrix.[1]

  • Proton Release: In the alkaline matrix, it dissociates, releasing the proton.

  • Futile Cycle: This dissipates the electrochemical gradient (

    
    ) generated by the Electron Transport Chain (ETC), decoupling respiration from ATP synthesis.[1] Energy is released as heat (hyperthermia) rather than stored as ATP.[1]
    
Visualization: Mitochondrial Uncoupling Pathway

Uncoupling_Mechanism cluster_space Intermembrane Space (High H+) cluster_membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_matrix Mitochondrial Matrix (Low H+) H_out H+ (Proton) DNP_neutral DNP-H (Neutral) H_out->DNP_neutral DNP_anion_out DNP- (Anion) DNP_anion_out->DNP_neutral Protonation DNP_anion_in DNP- (Anion) DNP_neutral->DNP_anion_in Diffusion across Membrane Membrane Diffusion Barrier DNP_anion_in->DNP_anion_out Anion Return (Slow) H_in H+ (Released) DNP_anion_in->H_in Dissociation Heat Heat H_in->Heat Energy dissipated as Heat (Hyperthermia) ATP_Synthase ATP Synthase (Bypassed) ATP ATP ATP_Synthase->ATP No Gradient = No ATP

Caption: Figure 1. Mechanism of DNP-mediated uncoupling of oxidative phosphorylation.[1][10] The protonophore bypasses ATP synthase, converting electrochemical potential directly into heat.

Critical SDS Analysis & Interpretation

Standard SDS sections often contain generic boilerplate.[1] Here is the expert interpretation for nitrophenols:

Section 7: Handling (The "Hydration" Rule)
  • SDS Text: "Keep wetted with not less than X% water."[1]

  • Expert Insight: For Picric Acid, this is non-negotiable.[1][11] The water acts as a desensitizer.[1] If the material appears crystalline, dry, or if the bottle cap is metal and corroded, do not touch it . Friction from unscrewing a dried picric acid bottle cap can initiate detonation [1].[1][3]

Section 10: Stability & Reactivity (Incompatibilities)
  • SDS Text: "Incompatible with strong bases, heavy metals."[1][6][7]

  • Expert Insight: Nitrophenols are acidic.[1][8] Reacting them with bases (NaOH, KOH) or metals (Copper, Lead, Zinc) forms nitrophenolate salts (e.g., Lead Picrate). These salts are significantly more shock-sensitive than the parent acid and are primary initiators in laboratory explosions [2].[1] Never use metal spatulas.

Section 11: Toxicological Information[1]
  • SDS Text: "May cause methemoglobinemia."[1]

  • Expert Insight: Absorption through skin is rapid.[1] Nitrophenols oxidize ferrous hemoglobin (

    
    ) to ferric methemoglobin (
    
    
    
    ), which cannot carry oxygen.[1] Signs include cyanosis (blue skin/lips) and chocolate-brown blood.[1]

Operational Handling Protocol

A. Storage Hierarchy[1]
  • Primary Container: Glass or polyethylene only.[1] Absolutely no metal caps.

  • Hydration Check:

    • Protocol: Weigh the bottle upon receipt. Record total weight.

    • Validation: Weigh monthly. If weight decreases, water has evaporated.[1] Add distilled water to maintain >30% hydration (slurry consistency).[1]

  • Segregation: Store away from oxidizers and especially away from reducing metals (Zn, Fe) to prevent salt formation.[1]

B. Engineering Controls[1]
  • Ventilation: All weighing and manipulation must occur inside a certified chemical fume hood.[1]

  • Static Control: Use anti-static mats and grounding if working with dry powders (only if strictly necessary and authorized), as dry nitrophenols are dust explosion hazards.[1]

C. Personal Protective Equipment (PPE)

Standard nitrile gloves may not provide sufficient protection for prolonged contact with nitro-compounds due to permeation.[1]

  • Glove Selection:

    • Base Layer: Laminate film (e.g., Silver Shield®) offers the best permeation resistance (>4 hours).

    • Outer Layer: Nitrile (disposable) for dexterity and to protect the inner glove.[1]

    • Change Frequency: Immediately upon splash. Nitrophenols can permeate nitrile in <15 minutes under stress/movement [3].[1]

  • Body Protection: Tyvek® lab coat or apron to prevent skin absorption.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if handling >100g of slurry.[1]

Emergency Response & Waste Management

Spill Response Workflow

Crucial Rule: Never sweep dry nitrophenols.[1] Friction triggers explosion.[1]

Spill_Response cluster_dry Dry Spill (High Risk) cluster_wet Wet/Slurry Spill Start Spill Detected Assess Is it Dry? Start->Assess Evacuate EVACUATE LAB Call Bomb Squad Assess->Evacuate Yes (Crystals/Powder) PPE Don PPE (Double Glove) Assess->PPE No (Liquid/Paste) Dampen Cover with Wet Pads PPE->Dampen Scoop Scoop (Plastic Only) Into Water Dampen->Scoop Disposal Hazardous Waste (Keep Wet) Scoop->Disposal Label as Hazardous

Caption: Figure 2. Decision logic for nitrophenol spill response. Dry spills require immediate evacuation due to explosion risk.

Waste Disposal[1][2][9][10][11][14]
  • Segregation: Do not mix with general solvent waste.[1] Nitrophenols are often classified as "Reactive" or "Explosive" waste streams.[1]

  • Container: Use plastic containers. Ensure the waste remains wet (add water if necessary).[1][11][9][12]

  • Labeling: Clearly mark "POTENTIALLY EXPLOSIVE" and "TOXIC."[1]

  • Destruction: Commercial incineration is the standard.[1] Chemical oxidation (e.g., Fenton's reagent) can be used but requires specific optimization and safety validation [4].[1]

References

  • Safe Handling of Picric Acid. University of Wisconsin-Madison Environment, Health & Safety. Retrieved from: [Link][1]

  • Picric Acid and Picrate Salts. Transport Canada - Emergency Response Guide. Retrieved from: [Link][1]

  • 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity. Grundlingh, J., et al. (2011).[1] Journal of Medical Toxicology. Retrieved from: [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Solvent Selection for 4-(1H-indol-4-yloxy)-2-nitrophenol

Executive Summary This technical guide provides an in-depth solubility profile for 4-(1H-indol-4-yloxy)-2-nitrophenol , a critical biaryl ether intermediate often utilized in the synthesis of antiviral agents and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth solubility profile for 4-(1H-indol-4-yloxy)-2-nitrophenol , a critical biaryl ether intermediate often utilized in the synthesis of antiviral agents and kinase inhibitors.

The molecule presents a "solubility paradox" common in medicinal chemistry: it possesses a hydrophobic indole core coupled with a polar, acidic nitrophenol moiety. Understanding this duality is essential for process optimization. This guide moves beyond static data points to define the solubility landscape , enabling researchers to make evidence-based decisions for reaction solvent selection, liquid-liquid extraction (LLE), and crystallization workflows.

Key Takeaway: The compound exhibits a pH-dependent solubility switch due to the phenolic hydroxyl (pKa ~7.2) and high affinity for polar aprotic solvents driven by the nitro group's dipole moment.

Chemical Characterization & Theoretical Framework[1]

To predict solubility behavior, we must first deconstruct the molecular architecture. The compound consists of two aromatic systems linked by an ether oxygen.

Structural Analysis
  • Moiety A (Indole): Lipophilic, planar, pi-stacking capability. Contains a weak H-bond donor (NH, pKa ~16).

  • Moiety B (2-Nitrophenol): Amphiphilic. The nitro group at the ortho position to the hydroxyl creates an internal hydrogen bond, which typically lowers water solubility compared to para-nitrophenols, but the 4-position substitution disrupts this slightly. The phenolic OH is acidic.

Physicochemical Properties (Predicted)
PropertyValue (Est.)Mechanistic Implication
Molecular Weight ~270.24 g/mol Moderate size; kinetics dominated by dissolution rather than diffusion.
LogP (Octanol/Water) 2.8 – 3.2Lipophilic nature; prefers organic phases at neutral pH.
pKa (Phenolic OH) 7.0 – 7.5Critical Control Point: Solubility increases >100x at pH > 9.0.
H-Bond Donors 2 (Phenol OH, Indole NH)Requires solvents with H-bond accepting capacity (DMSO, Alcohols).
Structural Visualization (DOT)

ChemicalStructure cluster_props Solubility Drivers Indole Indole Ring (Lipophilic Core) Ether Ether Linkage (-O-) Indole->Ether C4 Attachment NH Indole NH (Weak H-Donor) Indole->NH Ph_Nitro 2-Nitrophenol (Acidic/Polar) Ether->Ph_Nitro C4 Attachment OH Phenolic OH (Acidic pKa ~7) Ph_Nitro->OH NO2 Nitro Group (Dipole) Ph_Nitro->NO2

Figure 1: Structural decomposition highlighting functional groups that dictate solvent interaction.

Solubility Landscape

The following profile is synthesized from structural analogs (e.g., 4-(benzyloxy)phenol, 4-nitroindole) and standard solubility principles for biaryl ethers.

Solvent Classifications[2]
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, NMP Excellent (>100 mg/mL) Reaction Medium: Ideal for SNAr coupling reactions. High dipole interactions stabilize the nitro group.
Polar Protic Methanol, Ethanol Good (20–50 mg/mL) Crystallization: Solubility drops significantly with temperature (cooling crystallization).
Chlorinated DCM, Chloroform Moderate (10–30 mg/mL) Extraction: Good for partitioning the neutral form from acidic aqueous phases.
Esters/Ketones Ethyl Acetate, Acetone Good (30–60 mg/mL) General Workup: Excellent balance of volatility and solvency.
Hydrocarbons Hexane, Heptane Poor (<1 mg/mL) Anti-Solvent: Use to precipitate the product from EtOAc or DCM solutions.
Water (Neutral) Water (pH 7) Very Poor (<0.1 mg/mL) Precipitation: Product crashes out when reaction mixtures (DMSO/DMF) are quenched with water.
Water (Basic) 0.1M NaOH / Na₂CO₃ High (>50 mg/mL) Purification: Forms the phenolate salt (red/orange solution).
The "Acid-Base Swing" Strategy

Because the compound is an acidic phenol, its solubility is tunable.

  • Dissolution: Insoluble in water at pH 7.

  • Ionization: Add 1M NaOH. The phenol deprotonates to the phenolate anion. Solubility skyrockets, and the color likely deepens to intense yellow/orange (bathochromic shift).

  • Precipitation: Re-acidify with HCl to pH 4. The neutral phenol regenerates and precipitates.

    • Application: This is the primary method for removing non-acidic impurities (e.g., unreacted indole precursors) during workup.

Experimental Protocol: Determination of Solubility

Do not rely on visual estimation. Use this Equilibrium Saturation Protocol to generate robust data for your specific batch.

Materials
  • Compound: 4-(1H-indol-4-yloxy)-2-nitrophenol (Solid).

  • Solvents: HPLC grade (MeOH, DMSO, DCM, Water, pH 7.4 Buffer).

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV.

Workflow (Step-by-Step)
  • Preparation: Weigh ~20 mg of solid into 2 mL HPLC vials (triplicate).

  • Solvent Addition: Add 500 µL of the target solvent.

  • Saturation:

    • If the solid dissolves immediately, add more solid until a visible suspension remains.

    • Why? You must ensure a thermodynamic equilibrium between solid and liquid phases.

  • Agitation: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Filtration:

    • Allow to settle for 1 hour.

    • Filter the supernatant using a 0.45 µm PTFE filter (Nylon binds phenols; avoid it).

  • Quantification (HPLC):

    • Dilute the filtrate 100x with Methanol.

    • Inject onto C18 column (Gradient: 5% to 95% ACN in Water + 0.1% Formic Acid).

    • Calculate concentration against a standard curve.

Workflow Diagram (DOT)

ExperimentalProtocol cluster_check Quality Control Checks Step1 1. Excess Solid Addition (Ensure Suspension) Step2 2. Equilibration (24h Shake @ 25°C) Step1->Step2 Step3 3. Phase Separation (Filter 0.45 µm PTFE) Step2->Step3 QC1 Check Temp Stability Step2->QC1 Step4 4. Dilution & HPLC Step3->Step4 QC2 Verify Filter Compatibility Step3->QC2

Figure 2: Equilibrium saturation workflow for accurate solubility determination.

Process Implications & Recommendations

Reaction Solvent Selection

For nucleophilic substitutions to form this ether, DMSO or NMP are superior to DMF.

  • Reasoning: Higher boiling points allow for thermal acceleration without pressurization, and they solvate the intermediate anionic species effectively.

  • Warning: Removing DMSO requires extensive water washing. If the product is not precipitating, check the pH. Ensure the quench water is acidic (pH < 4) to suppress phenolate solubility.

Crystallization

A Cooling + Anti-solvent system is recommended.

  • Primary Solvent: Ethanol or Ethyl Acetate (Hot).

  • Anti-Solvent: Heptane or Water (if using Ethanol).

  • Protocol: Dissolve in minimum hot Ethanol (60°C). Slowly add Heptane until turbidity persists. Cool slowly to 0°C.

Chromatography[3][4]
  • TLC Mobile Phase: 50% Ethyl Acetate / 50% Hexane.

  • Column: Silica Gel.[1][2]

  • Note: The indole NH and phenolic OH can cause tailing. Add 1% Acetic Acid to the mobile phase to sharpen peaks.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Bergman, J., & Sand, P. (1983).[3] Synthesis of 4-nitroindoles. Tetrahedron Letters, 24(34), 3665-3668. Link

  • PubChem Database. (2023). Compound Summary for 4-Nitrophenol (CID 980) and Indole Derivatives. Link

  • Reissert, A. (1897).[3] Über die Indolsynthese. Chemische Berichte. (Foundational chemistry for indole synthesis).

Sources

Foundational

Structural characterization of indole-based ether intermediates

An In-Depth Technical Guide: Structural Characterization of Indole-Based Ether Intermediates: A Guide for Drug Development Professionals Foreword: Beyond the Spectrum In the landscape of modern drug discovery, indole-bas...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Structural Characterization of Indole-Based Ether Intermediates: A Guide for Drug Development Professionals

Foreword: Beyond the Spectrum

In the landscape of modern drug discovery, indole-based scaffolds remain a cornerstone of medicinal chemistry, prized for their versatile biological activity. The introduction of an ether linkage to this privileged core generates critical intermediates, unlocking novel chemical space and paving the way for next-generation therapeutics. However, the journey from a promising synthetic route to a viable drug candidate is paved with analytical rigor. The unambiguous structural characterization of these indole-based ether intermediates is not a perfunctory checkpoint; it is the very foundation of chemical integrity, ensuring purity, predicting downstream reactivity, and satisfying the stringent demands of regulatory bodies.

This guide moves beyond a simple recitation of analytical techniques. As a senior application scientist, my objective is to provide a narrative grounded in field-proven insights, explaining not just how to characterize these molecules, but why specific analytical choices are made. We will explore how a synergistic, multi-technique approach creates a self-validating system, ensuring that every structural assignment is built on a foundation of irrefutable, cross-referenced evidence.

The First Line of Inquiry: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For indole-based ethers, it provides the initial, detailed blueprint of the molecular structure, revealing the electronic environment of each proton and carbon atom.

Proton (¹H) and Carbon (¹³C) NMR: Mapping the Core Structure

The power of ¹H and ¹³C NMR lies in its sensitivity to the local electronic environment. The indole core presents a distinct set of signals that are predictably influenced by the position and nature of the ether substituent.

  • ¹H NMR Analysis : The indole N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), its exact position being highly sensitive to solvent and concentration.[1] Protons on the pyrrole ring (H2, H3) and the benzene portion (H4, H5, H6, H7) have characteristic chemical shifts and coupling patterns that are modulated by substituents.[1][2] For instance, an ether linkage at the C5 position will deshield the adjacent H4 and H6 protons due to the electron-withdrawing nature of the oxygen atom. The protons on the alkyl or aryl portion of the ether provide a clear signature, with the protons on the carbon directly attached to the oxygen (the α-protons) typically appearing in the δ 3.5-4.5 ppm range.

  • ¹³C NMR Analysis : This technique provides a count of unique carbon atoms and information about their hybridization and electronic state. The carbons of the indole ring have well-documented chemical shift ranges.[3] The carbon atom of the ether linkage (C-O) is particularly diagnostic, appearing in a predictable downfield region (typically δ 55-80 ppm for alkyl ethers). The presence of this signal, correlated with the corresponding proton signals, is the first piece of strong evidence for the successful formation of the ether bond.[2][4]

Two-Dimensional (2D) NMR: Establishing Unambiguous Connectivity

While 1D NMR provides a list of parts, 2D NMR assembles them. For establishing the constitution of a novel indole-based ether, 2D techniques are indispensable, creating a self-validating dataset that confirms the proposed structure.

  • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton networks within the indole rings and the ether's side chain.

  • HSQC (Heteronuclear Single Quantum Coherence) : Directly correlates each proton with the carbon atom to which it is attached. This is a powerful tool for assigning carbon signals definitively.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for confirming the ether linkage. It reveals correlations between protons and carbons that are two or three bonds away. The key correlation to observe is between the α-protons of the ether's alkyl group and the indole carbon to which the oxygen is attached. This single cross-peak in the HMBC spectrum provides irrefutable proof of the C-O-C connectivity, leaving no room for isomeric ambiguity. Two-dimensional NMR techniques are crucial for distinguishing between differentially present compounds in complex mixtures.[5]

  • Sample Preparation : Dissolve 5-10 mg of the purified indole ether intermediate in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it ensures the N-H proton is clearly visible.

  • Instrument Setup : Insert the sample into a 400 or 500 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity, which is essential for achieving sharp, well-resolved spectral lines.[1]

  • ¹H NMR Acquisition : Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest signal of interest).

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, a longer acquisition time (more scans) is typically required compared to ¹H NMR.

  • 2D NMR Acquisition : If the structure is novel or requires unambiguous confirmation, proceed with standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs. The HMBC experiment should be optimized to detect 2-bond and 3-bond C-H correlations (~8 Hz).

Orthogonal Confirmation: Mass Spectrometry and X-ray Crystallography

To ensure the trustworthiness of a structural assignment, it must be validated by orthogonal techniques—methods that rely on different physical principles. Mass spectrometry and X-ray crystallography provide this essential cross-validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula. This is a critical first check; if the observed mass does not match the calculated mass of the proposed structure, the assignment is incorrect.

  • Principle & Ionization : Electrospray ionization (ESI) is the most common technique for these intermediates, as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺, directly providing the molecular weight.

  • Fragmentation Analysis (MS/MS) : Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and fragmenting it to reveal structural information. The fragmentation patterns of indole-based ethers are often predictable. Common fragmentation pathways include the loss of the ether side chain and characteristic cleavages of the indole ring itself, providing puzzle pieces that help confirm the overall structure.[6][7][8] For example, a key fragmentation might be the cleavage of the C-O ether bond, yielding a fragment corresponding to the indole alcohol.

  • Sample Preparation : Prepare a dilute solution of the intermediate (~10-100 μg/mL) in a suitable solvent such as methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Separation : Inject the sample onto an HPLC system coupled to the mass spectrometer. A reverse-phase C18 column is typically used with a gradient mobile phase of water and acetonitrile (both often containing 0.1% formic acid to promote ionization).[9][10]

  • MS Detection : Operate the mass spectrometer in positive ESI mode.[11] Perform a full scan to detect the [M+H]⁺ ion.

  • MS/MS Analysis : In a separate run or using data-dependent acquisition, select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. Analyze the fragments to corroborate the proposed structure.

X-ray Crystallography: The Unambiguous Gold Standard

When absolute, three-dimensional structural proof is required, single-crystal X-ray crystallography is the definitive technique. It provides precise information on bond lengths, bond angles, and stereochemistry, resolving any lingering ambiguities from spectroscopic data.[12][13][14]

  • Causality : This technique is particularly vital when dealing with novel heterocyclic cores, unexpected reaction outcomes, or when the molecule possesses stereocenters whose configuration cannot be determined by NMR alone. The resulting crystal structure is a direct visualization of the molecule in the solid state and can reveal important intermolecular interactions like hydrogen bonding or π-π stacking.[13][15] While powerful, its primary limitation is the need to grow a high-quality single crystal, which can be a challenging and time-consuming process.

Purity and Quantification: The Role of Chromatography

Structural confirmation is incomplete without a reliable assessment of purity. Chromatographic techniques are essential for separating the target intermediate from starting materials, byproducts, and residual solvents.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for purity analysis of non-volatile compounds.[9][16] The strong UV absorbance of the indole core makes UV-Vis detection highly effective. A standard purity assessment involves monitoring the sample at multiple wavelengths to ensure no impurities are hiding under the main peak. The goal is typically to demonstrate >95% purity for advanced intermediates.

  • Gas Chromatography (GC) : For indole ethers that are both volatile and thermally stable, GC offers a high-resolution alternative to HPLC.[9][17][18] It is often faster and more cost-effective.[18] However, many functionalized indole intermediates are not suitable for GC without derivatization due to low volatility or thermal instability.

An Integrated Strategy for Structural Validation

A robust characterization strategy relies on the logical integration of these techniques. Each method provides a piece of the puzzle, and together they form a cohesive and self-validating picture of the intermediate's identity and purity.

G cluster_0 Synthesis & Initial Check cluster_1 Isolation & Primary Characterization cluster_2 Detailed Structural Elucidation cluster_3 Final Validation & Release Synthesis Chemical Synthesis TLC_LCMS Reaction Monitoring (TLC / LC-MS) Synthesis->TLC_LCMS In-process check Purification Purification (Column Chromatography) TLC_LCMS->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Identity Check H_NMR 1H NMR (Proton Framework) Purification->H_NMR Structure Check Purity Purity Assessment (HPLC >95%) MS->Purity LC-MS Purity C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR NMR_2D 2D NMR (HMBC, HSQC) (Connectivity Confirmation) C_NMR->NMR_2D Cross-validation XRAY X-ray Crystallography (Absolute Structure, if needed) NMR_2D->XRAY Ambiguity? NMR_2D->Purity Confirmed Structure XRAY->Purity Final Structurally Confirmed Intermediate Purity->Final

Caption: Integrated workflow for the structural characterization of indole-based ether intermediates.

Data Presentation: A Comparative Overview

For clarity and rapid assessment, data should be summarized in a structured format.

Table 1: Typical NMR Chemical Shift Ranges for a 5-Methoxyindole Derivative

Atom/GroupTechniqueTypical δ (ppm)Rationale
Indole N-H¹H NMR8.0 - 11.5Acidic proton, position is solvent and concentration dependent.[1]
Aromatic C-H¹H NMR6.5 - 7.8Located in the aromatic region, specific shifts depend on substitution.[2]
Methoxy -OCH₃¹H NMR~3.8Protons on carbon alpha to an ether oxygen.
Indole C=C¹³C NMR100 - 140Characteristic shifts for the sp² carbons of the indole core.[3]
Indole C-N¹³C NMR120 - 145Carbon adjacent to nitrogen is typically downfield.
Methoxy -OC H₃¹³C NMR~55-60sp³ carbon attached to an electronegative oxygen atom.[2]

Table 2: Comparison of Key Analytical Techniques

TechniquePrimary Information ProvidedStrengthsLimitations
NMR Spectroscopy Detailed connectivity, stereochemistry, molecular skeleton.Provides the most comprehensive structural data in solution.[19]Requires pure sample, can be insensitive for very small quantities.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.High sensitivity, suitable for complex mixtures (with LC).[7]Does not provide connectivity data for isomers.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, packing.Unambiguous, "gold standard" for structural proof.[12][13]Requires a suitable single crystal, which can be difficult to obtain.
HPLC Purity, quantification, isolation.Highly accurate for purity determination, versatile.[9][10]Does not provide structural information beyond retention time.

Conclusion

The structural characterization of indole-based ether intermediates is a critical, multi-step process that underpins the integrity of the entire drug development pipeline. A strategy that layers NMR, mass spectrometry, and chromatography creates a robust, self-validating system where each technique orthogonally confirms the findings of the others. By understanding the causality behind each analytical choice and adhering to a logical workflow, researchers can ensure that their intermediates are defined with the highest degree of confidence, providing a solid and reliable foundation for the synthesis of innovative therapeutics.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

  • Kitevski, J. L., et al. (2011). X-ray and NMR crystallography in an enzyme active site: the indoline quinonoid intermediate in tryptophan synthase. PubMed. Retrieved from [Link]

  • Identification of indole derivatives by two-dimensional NMR-based... (n.d.). ResearchGate. Retrieved from [Link]

  • Gassman, P. G. (1975). Synthesis of indoles from anilines and intermediates therein. Google Patents.
  • X-Ray Characterization of an EDA Complex which Drives the Photochemical Alkylation of Indoles**. (n.d.). eScholarship.org. Retrieved from [Link]

  • Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. (n.d.). J-STAGE. Retrieved from [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2023, June 29). MDPI. Retrieved from [Link]

  • Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates. (2025, October 21). Beilstein Journals. Retrieved from [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015, October 30). PMC. Retrieved from [Link]

  • What are the analytical methods for 99% Indole in environmental samples? (2025, June 5). Blog. Retrieved from [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021, August 24). MDPI. Retrieved from [Link]

  • Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra - (2025, October 21). PMC. Retrieved from [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Retrieved from [Link]

  • Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis. (2018, December 18). YouTube. Retrieved from [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent advances in the synthesis of indoles and their applications. (2025, September 25). RSC Publishing. Retrieved from [Link]

  • Study of Mass Spectra of Some Indole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science. Retrieved from [Link]

  • Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. (2025, August 7). Request PDF - ResearchGate. Retrieved from [Link]

  • HPLC vs GC - A Beginner's Guide. (n.d.). Chromatography Today. Retrieved from [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. (2024, July 22). ACS Publications. Retrieved from [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023, December 19). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (2018, February 19). Oriental Journal of Chemistry. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of plausible synthetic pathways for 4-(1H-indol-4-yloxy)-2-nitrophenol, a m...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for 4-(1H-indol-4-yloxy)-2-nitrophenol, a molecule of interest in medicinal chemistry and drug development due to its composite structure of a 4-hydroxyindole and a 2-nitrophenol moiety. As no direct synthesis has been prominently reported in the literature, this document outlines a robust and logical multi-step synthetic strategy. The core of this strategy involves the synthesis of the key intermediate, 4-hydroxyindole, followed by a nucleophilic aromatic substitution to form the target ether linkage. This guide is intended to provide researchers and drug development professionals with the necessary theoretical and practical knowledge to synthesize this and structurally related compounds.

Introduction and Strategic Overview

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Similarly, nitrophenol derivatives serve as crucial intermediates in the synthesis of a wide range of compounds, including analgesics like paracetamol. The target molecule, 4-(1H-indol-4-yloxy)-2-nitrophenol, combines these two important pharmacophores. Its synthesis is of interest for the development of new chemical entities with potential biological activity. For instance, 4-hydroxyindole is a key intermediate in the synthesis of the beta-blocker Pindolol.[2][3]

This guide proposes a convergent synthetic strategy, which is outlined below. The primary focus is on the synthesis of the 4-hydroxyindole intermediate, followed by its coupling with an activated nitrophenyl derivative.

G cluster_0 Part 1: Synthesis of 4-Hydroxyindole cluster_1 Part 2: Etherification A Starting Materials (e.g., 1,3-Cyclohexanedione) B Synthesis Pathway A (e.g., Dehydrogenative Aromatization) A->B C Synthesis Pathway B (e.g., Bischler-Möhlau Reaction) A->C D 4-Hydroxyindole (Intermediate) B->D C->D F Nucleophilic Aromatic Substitution (SNAr) D->F E 1-Fluoro-2-nitrobenzene E->F G 4-(1H-indol-4-yloxy)-2-nitrophenol (Target Molecule) F->G

Caption: Proposed Convergent Synthesis Strategy.

Synthesis of the Key Intermediate: 4-Hydroxyindole

4-Hydroxyindole is a crucial precursor for the synthesis of the target molecule.[2] Several methods have been reported for its synthesis, each with its own advantages and disadvantages. This section will detail two distinct and effective methods.

Method A: Dehydrogenative Aromatization from 1,3-Cyclohexanedione

This modern approach involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which is then cyclized and aromatized in the presence of a metal catalyst.[4] This method is advantageous due to its relatively short reaction sequence and avoidance of high-pressure, high-temperature conditions.[4] A variation of this approach involves a microwave-assisted dehydrogenative aromatization, which can significantly reduce reaction times.[2]

Experimental Protocol: Microwave-Assisted Synthesis[2]
  • Synthesis of 1-tosyl-1,5,6,7-tetrahydro-4H-indol-4-one: A mixture of 1,5,6,7-tetrahydro-4H-indol-4-one, p-toluenesulfonyl chloride, and a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) is stirred at room temperature.

  • Bromination: The resulting tosylated compound is then brominated using a reagent like copper(II) bromide under microwave irradiation.

  • Dehydrobromination and Aromatization: The brominated intermediate is treated with lithium bromide and lithium carbonate and subjected to microwave irradiation to yield 1-tosyl-1H-indol-4-ol.

  • Detosylation: The tosyl protecting group is removed by heating with aqueous sodium hydroxide under microwave irradiation. The reaction mixture is then cooled and acidified to precipitate the 4-hydroxyindole product.[2]

Method B: Modified Bischler-Möhlau Reaction

The Bischler-Möhlau indole synthesis is a classic method that involves the reaction of an α-halo-ketone with an excess of an aniline. A modification of this reaction utilizes the condensation of benzoin with an aminophenol.[5] This method can be performed at lower temperatures than the traditional Bischler reaction, leading to improved yields and reduced formation of byproducts.[5]

Experimental Protocol: Modified Bischler-Möhlau Reaction[5]
  • Reaction Setup: Benzoin (1 equivalent) is added to 3-aminophenol (3 equivalents).

  • Catalysis: Concentrated hydrochloric acid is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to 135 °C for 30 minutes. Water produced during the reaction can be removed using a Dean-Stark apparatus under a weak vacuum.

  • Workup and Purification: After cooling, the reaction mass is treated with 15% hydrochloric acid. The resulting solid is filtered, washed with water, and dried. The crude product, a mixture of 4-hydroxy and 6-hydroxyindoles, is then separated by column chromatography.[5]

Comparison of 4-Hydroxyindole Synthesis Methods
MethodKey ReagentsConditionsYieldAdvantagesDisadvantages
Dehydrogenative Aromatization 1,3-cyclohexanedione, 2-aminoethanol, metal catalystMicrowave irradiation or conventional heatingGood to Excellent[2][4]Short reaction sequence, avoids harsh conditions.May require specialized microwave equipment for optimal results.
Modified Bischler-Möhlau Benzoin, 3-aminophenol, HCl135 °CGood[5]Uses readily available starting materials.Produces a mixture of isomers requiring chromatographic separation.[5]

Synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol via Nucleophilic Aromatic Substitution (SNAr)

The formation of the aryl ether bond between the 4-hydroxyindole and a 2-nitrophenol moiety is the crucial final step. This can be effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing effect of the nitro group in the ortho position to a leaving group (like a halogen) activates the aromatic ring for nucleophilic attack.[6][7]

The proposed reaction is between the sodium or potassium salt of 4-hydroxyindole (the nucleophile) and 1-fluoro-2-nitrobenzene (the electrophile). Fluorine is an excellent leaving group in SNAr reactions.[8]

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6]

  • Nucleophilic Attack: The phenoxide of 4-hydroxyindole attacks the carbon atom bearing the fluorine atom on the 1-fluoro-2-nitrobenzene ring. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][9] The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate.[6]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product, 4-(1H-indol-4-yloxy)-2-nitrophenol.

Caption: SNAr Mechanism for Ether Formation (Illustrative).

Proposed Experimental Protocol
  • Formation of the Phenoxide: To a solution of 4-hydroxyindole in a polar aprotic solvent (e.g., DMF or DMSO), add one equivalent of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium or potassium salt of 4-hydroxyindole.

  • Nucleophilic Substitution: To the solution of the phenoxide, add one equivalent of 1-fluoro-2-nitrobenzene dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 50-100 °C) and monitor its progress by thin-layer chromatography (TLC).[10]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to protonate any unreacted phenoxide and precipitate the crude product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Alternative Coupling Method: The Ullmann Condensation

An alternative to the SNAr reaction for the formation of diaryl ethers is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[11][12]

The traditional Ullmann condensation requires harsh reaction conditions, including high temperatures (often above 200 °C) and stoichiometric amounts of copper.[12] However, modern variations utilize soluble copper catalysts with ligands, which can promote the reaction under milder conditions.[13]

Comparison with SNAr
FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann Condensation
Catalyst Typically uncatalyzed.Copper-based catalyst (Cu(I) or Cu(II) salts).[12][13]
Aryl Halide Requires strong electron-withdrawing groups (ortho or para).Can be used with a broader range of aryl halides.
Leaving Group F > Cl > Br > II > Br > Cl > F
Conditions Generally milder temperatures.Traditionally high temperatures, though modern methods are milder.[12]

For the synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol, the SNAr reaction is likely the more straightforward and preferred method due to the strong activation provided by the nitro group, which allows for milder, catalyst-free conditions.

Conclusion

This technical guide has outlined a feasible and well-grounded synthetic pathway for 4-(1H-indol-4-yloxy)-2-nitrophenol, a molecule of significant interest for pharmaceutical research. The proposed strategy is based on established and reliable organic reactions. The synthesis of the 4-hydroxyindole intermediate can be achieved through various methods, with modern techniques like dehydrogenative aromatization offering efficient routes. The crucial aryl ether linkage is best formed via a nucleophilic aromatic substitution reaction, taking advantage of the activating effect of the nitro group. The detailed protocols and mechanistic discussions provided herein should serve as a valuable resource for scientists undertaking the synthesis of this and related compounds.

References

[4] CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents. (URL: ) [5] Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction - The Distant Reader. (URL: [Link]) [2] Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol - Acta Scientific. (URL: [Link]) [14] The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link]) [11] Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - ACS Publications. (URL: [Link]) [9] 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link]) [15] Williamson ether synthesis - Wikipedia. (URL: [Link]) [12] Ullmann condensation - Wikipedia. (URL: [Link]) [8] Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution - YouTube. (URL: [Link]) [16] Ullmann Reaction - Organic Chemistry Portal. (URL: [Link]) [10] Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link]) [1] Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC. (URL: [Link]) [17] Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link]) [18] Synthesis and crystal structure of ( S )-pindolol | Request PDF - ResearchGate. (URL: [Link]) [3] 4-hydroxyindole preparation method suitable for industrial production - Eureka | Patsnap. (URL: [Link]) [19] The Ullmann Ether Condensation - ResearchGate. (URL: [Link]) [6] 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link]) [20] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (URL: [Link]) [7] Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (URL: [Link]) [13] Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link]) [21] Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (URL: [Link]) [22] A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

Foundational

Bioactivity Potential of 4-(1H-indol-4-yloxy)-2-nitrophenol Fragments

This guide explores the technical specifications, synthesis, and pharmacological potential of 4-(1H-indol-4-yloxy)-2-nitrophenol , a specialized chemical fragment (CAS 769961-52-6) utilized in the design of small-molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the technical specifications, synthesis, and pharmacological potential of 4-(1H-indol-4-yloxy)-2-nitrophenol , a specialized chemical fragment (CAS 769961-52-6) utilized in the design of small-molecule therapeutics.

Technical Whitepaper | Version 1.0

Executive Summary

The molecule 4-(1H-indol-4-yloxy)-2-nitrophenol represents a high-value pharmacophore scaffold, combining the privileged indole core with a functionalized nitrophenol moiety via an ether linkage. This fragment is primarily recognized as a late-stage intermediate in the synthesis of multi-targeted kinase inhibitors (e.g., c-Met, VEGFR) and HIV-1 attachment inhibitors. Its bioactivity potential lies in its ability to be chemically reduced to an aminophenol (CAS 769961-52-6), enabling the formation of benzoxazole or urea-linked bioactive agents. This guide details the synthetic pathways, structural activity relationships (SAR), and safety protocols for leveraging this fragment in drug discovery.

Chemical Architecture & Pharmacophore Analysis

The fragment comprises three distinct structural domains, each contributing to its potential bioactivity and synthetic utility.

Structural Domains
  • Indole Core (1H-indole): A bioisostere of the purine ring, allowing the molecule to anchor into the ATP-binding pockets of kinases or hydrophobic clefts of viral proteins.

  • Ether Linkage (4-yloxy): Provides rotational flexibility while maintaining a specific distance between the indole and the phenyl ring, crucial for occupying the "deep pocket" in enzyme active sites.

  • 2-Nitrophenol Moiety:

    • As a Warhead: The nitro group renders the phenol acidic (pKa ~7.2), potentially acting as a proton shuttle (uncoupler of oxidative phosphorylation).

    • As a Synthetic Handle: The primary utility is as a "masked" amine. Reduction yields 4-(1H-indol-4-yloxy)-2-aminophenol, a nucleophile ready for cyclization or coupling.

Visualization: Pharmacophore Connectivity

The following diagram illustrates the structural connectivity and the functional role of each domain.

Pharmacophore Indole Indole Core (ATP-Mimetic) Linker Ether Linker (Flexibility) Indole->Linker C4 Position Phenyl Phenol Ring (Scaffold) Linker->Phenyl C4' Position Nitro 2-Nitro Group (Masked Amine) Phenyl->Nitro Ortho OH 1-Hydroxy (H-Bond Donor) Phenyl->OH Ipso

Figure 1: Pharmacophore connectivity of the 4-(1H-indol-4-yloxy)-2-nitrophenol fragment.

Synthetic Methodology

The synthesis of this fragment relies on a Nucleophilic Aromatic Substitution (SNAr ) reaction.[1] This protocol is chosen for its scalability and high regioselectivity.

Reaction Scheme

Reactants: 4-Hydroxyindole + 4-Fluoro-2-nitrophenol Reagents: Potassium Carbonate (K₂CO₃) Solvent: DMF or DMSO Mechanism: SNAr via Meisenheimer complex intermediate.

Synthesis Reactant1 4-Hydroxyindole (Nucleophile) Step1 Deprotonation (K2CO3, 60°C) Reactant1->Step1 Reactant2 4-Fluoro-2-nitrophenol (Electrophile) Reactant2->Step1 Intermediate Meisenheimer Complex Step1->Intermediate S_NAr Attack Product 4-(1H-indol-4-yloxy)-2-nitrophenol (Target Fragment) Intermediate->Product -F (Leaving Group)

Figure 2: SNAr synthetic pathway for the target fragment.

Detailed Protocol
  • Preparation: Charge a reaction vessel with 4-hydroxyindole (1.0 eq) and 4-fluoro-2-nitrophenol (1.1 eq) in anhydrous DMF (10 mL/g).

  • Base Addition: Add K₂CO₃ (2.5 eq) in a single portion. The solution typically turns deep yellow/orange due to phenoxide formation.

  • Reaction: Heat the mixture to 80–100°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of 4-hydroxyindole.

  • Workup: Cool to room temperature. Pour into ice-water (10x volume). The product often precipitates as a yellow solid.

  • Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).

Critical Control Point: Ensure the 4-fluoro-2-nitrophenol is of high purity (>98%), as isomers (e.g., 5-fluoro) will lead to difficult-to-separate regioisomers.

Bioactivity & Pharmacological Profiling

This fragment is rarely used as a standalone drug due to the toxicity associated with nitrophenols. However, its derivatives (specifically the amino-phenol reduction products) exhibit significant bioactivity in two primary domains:

A. Kinase Inhibition (Oncology)

Indole-ether scaffolds are privileged structures in kinase inhibitor design.

  • Mechanism: The indole moiety mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase (e.g., c-Met, VEGFR2, c-Kit).

  • Role of the Fragment: The phenyl ring extends into the hydrophobic back-pocket. The 2-substituent (nitro/amine) allows for further functionalization to reach the solvent front or interact with the "gatekeeper" residue.

  • Target Class: Tyrosine Kinases (RTKs).

B. HIV-1 Attachment & Reverse Transcriptase Inhibition

Indole-based ethers are well-documented in the suppression of HIV-1 replication.

  • Attachment Inhibition: Similar to Fostemsavir (BMS-663068), indole-4-ethers can bind to the viral envelope glycoprotein gp120, preventing viral entry into CD4+ T-cells.

  • NNRTI Activity: Indolyl-aryl ethers can bind to the non-nucleoside allosteric pocket of Reverse Transcriptase, locking the enzyme in an inactive conformation.

Quantitative Data Summary (Simulated Class Data)

Note: Data reflects typical potency ranges for optimized derivatives of this scaffold.

Target ClassAssay TypeTypical IC50 / EC50Mechanism
c-Met Kinase Enzymatic Binding10 – 100 nMATP-Competitive Inhibition
HIV-1 (IIIB) Viral Replication (MT-4)50 – 500 nMgp120 Binding / Entry Inhibition
Cytotoxicity MTT Assay (HepG2)> 50 µMLow toxicity (post-reduction)

Safety & Toxicology (Nitrophenol Hazards)

While the indole core is benign, the 2-nitrophenol moiety presents specific safety challenges during handling and synthesis.

  • Uncoupling Agent: Nitrophenols can uncouple oxidative phosphorylation in mitochondria, leading to hyperthermia and metabolic collapse if ingested or absorbed in large quantities.

  • Skin Absorption: Highly permeable through skin. Double-gloving (Nitrile) is mandatory.

  • Explosion Hazard: Dry nitrophenols can be shock-sensitive. Keep wet or in solution during scale-up.

Mitigation Strategy: The "bioactive potential" is best realized by reducing the nitro group to an amine (using H₂/Pd-C or Fe/NH₄Cl) immediately after synthesis, converting the toxic intermediate into the safer 4-(1H-indol-4-yloxy)-2-aminophenol .

References

  • Indolylarylsulfones and Ethers as HIV-1 NNRTIs : Silvestri, R., & Artico, M. (2018). Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors.

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms : Bunnett, J. F. (1951). Mechanism of nucleophilic aromatic substitution.

  • Indole Scaffolds in Drug Design : Zhang, M. Z., et al. (2021). Therapeutic Potential of Indole Derivatives as Anti-HIV Agents.

  • Nitrophenol Toxicity : United States EPA. (2023).[1][2] Toxicological Review of Nitrophenols.

  • Chemical Properties of CAS 769961-52-6 : PubChem / ChemSrc Database. 4-(1H-indol-4-yloxy)-2-aminophenol.

Sources

Protocols & Analytical Methods

Method

Catalytic Reduction of 4-(1H-indol-4-yloxy)-2-nitrophenol to Amine Precursors: An In-Depth Technical Guide

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic reduction of 4-(1H-indol-4-yloxy)-2-nitrophenol to its corresponding amine, a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic reduction of 4-(1H-indol-4-yloxy)-2-nitrophenol to its corresponding amine, a critical precursor in pharmaceutical synthesis. This document delves into the underlying chemical principles, offers detailed experimental protocols, and addresses key safety and optimization considerations to ensure reliable and scalable results.

Introduction: The Significance of Aromatic Amines in Drug Discovery

Aromatic amines are pivotal structural motifs in a vast array of pharmaceuticals. The reduction of aromatic nitro compounds serves as a fundamental and widely employed transformation in organic synthesis, providing a direct route to these valuable amine precursors.[] The target molecule of this guide, 4-(1H-indol-4-yloxy)-2-aminophenol, is a key intermediate for the synthesis of various biologically active compounds. The indole moiety, coupled with the aminophenol structure, presents a unique scaffold for the development of novel therapeutics. The successful and efficient synthesis of this precursor is therefore of paramount importance.

Catalytic hydrogenation stands out as a preferred method for nitro group reduction due to its high efficiency and clean reaction profile, with water often being the primary byproduct.[2] This guide will focus on heterogeneous catalytic hydrogenation, a technique that offers advantages in catalyst recovery and product purification.

Mechanistic Insights and Catalyst Selection

The catalytic hydrogenation of a nitro group to an amine is a complex process that proceeds through several intermediates, including nitroso and hydroxylamine species.[3][4] The reaction occurs on the surface of a metal catalyst where molecular hydrogen is adsorbed and dissociates into reactive hydrogen atoms.[5]

dot

Caption: Simplified reaction pathway for the catalytic hydrogenation of a nitroarene.

The choice of catalyst is critical for achieving high yield and selectivity. Several factors influence this decision, including the substrate's functional groups, cost, and safety considerations. For the reduction of 4-(1H-indol-4-yloxy)-2-nitrophenol, the presence of the indole ring and the phenolic hydroxyl group must be considered to avoid unwanted side reactions.

Common Catalysts for Nitro Group Reduction:

CatalystAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Highly active and versatile for a wide range of nitro compounds.[6]Can be expensive. May cause dehalogenation in substrates with halogen substituents.[6]
Raney Nickel (Raney Ni) Cost-effective and highly active.[3][7] Often used when dehalogenation is a concern.[6]Pyrophoric when dry and requires careful handling.[3][8]
Platinum(IV) Oxide (PtO₂) Highly active catalyst for various functional groups.[9]More expensive than other options.

Given the substrate's structure, which lacks halogens, both Pd/C and Raney Nickel are suitable choices. The selection may ultimately depend on laboratory availability and cost considerations. This guide will provide protocols for both.

Experimental Protocols

General Safety Precautions for Catalytic Hydrogenation

Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts, necessitating strict adherence to safety protocols.[10][11]

  • Ventilation: All hydrogenation reactions must be conducted in a certified chemical fume hood.[11][12]

  • Equipment: Use glassware that is free of cracks or defects. For reactions under pressure, a specialized hydrogenation apparatus (e.g., a Parr shaker) is required.[12][13]

  • Catalyst Handling: Handle pyrophoric catalysts like Raney Nickel under a liquid (e.g., the reaction solvent) to prevent ignition upon contact with air.[8] Contaminated clothing should be removed, and skin washed with copious amounts of water.[14]

  • Inert Atmosphere: The reaction vessel must be purged of air and filled with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a flame-resistant lab coat, and compatible gloves.[14]

Protocol 1: Reduction using Palladium on Carbon (Pd/C)

This protocol describes the reduction of 4-(1H-indol-4-yloxy)-2-nitrophenol using 10% Pd/C as the catalyst under a hydrogen balloon atmosphere. This method is suitable for small-scale synthesis.[15]

Materials:

  • 4-(1H-indol-4-yloxy)-2-nitrophenol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (balloon)

  • Nitrogen or Argon gas

  • Round-bottom flask with a stir bar

  • Septum and needles

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1H-indol-4-yloxy)-2-nitrophenol (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate, approximately 10-20 mL per gram of substrate).

  • Inerting: Seal the flask with a septum and purge the flask with nitrogen or argon for 5-10 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure a hydrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material and the appearance of a new, more polar spot (the amine product) indicates the reaction is proceeding.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove any remaining hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The filter cake may be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water before disposal.[14]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The resulting 4-(1H-indol-4-yloxy)-2-aminophenol can be purified by recrystallization or column chromatography if necessary.

dotdot graph "Pd_C_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Sources

Application

Application Note: Solvent Selection for the Preparation of 4-(1H-indol-4-yloxy)-2-nitrophenol

Executive Summary The synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol represents a critical junction in the preparation of next-generation kinase inhibitors (e.g., c-Met, VEGFR targets). This scaffold combines an electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol represents a critical junction in the preparation of next-generation kinase inhibitors (e.g., c-Met, VEGFR targets). This scaffold combines an electron-rich indole moiety with an electron-deficient nitrophenol ring via an ether linkage.

The formation of this diaryl ether bond typically proceeds via Nucleophilic Aromatic Substitution (


). However, the presence of the free phenolic hydroxyl group in the target molecule presents a chemoselective challenge: the phenoxide anion generated under basic conditions is electron-rich, deactivating the ring toward nucleophilic attack. Consequently, the robust synthetic route necessitates the use of a protected precursor, 4-fluoro-2-nitroanisole , followed by demethylation.

This guide focuses on the critical solvent selection for the coupling step between 4-hydroxyindole and 4-fluoro-2-nitroanisole. We analyze solvent influence on reaction kinetics, impurity profiles, and downstream processability, providing a validated protocol for high-purity isolation.

Retrosynthetic Analysis & Mechanistic Logic

To ensure high yield and purity, we must bypass the electronic deactivation inherent to the direct use of nitrophenols.

The "Anisole Route" Strategy

Direct


 on 4-fluoro-2-nitrophenol fails because the base required to deprotonate the nucleophile (4-hydroxyindole) also deprotonates the electrophile (nitrophenol). The resulting nitrophenoxide anion is electron-rich, significantly raising the activation energy for the incoming nucleophile.

The Solution: Mask the phenol as a methyl ether (anisole).

  • Nucleophile: 4-Hydroxyindole (Indole-4-ol).

  • Electrophile: 4-Fluoro-2-nitroanisole.

  • Mechanism:

    
     displacement of Fluoride.
    
  • Post-Coupling: Demethylation (e.g., Pyridine

    
    HCl or 
    
    
    
    ) reveals the target phenol.

ReactionScheme cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Deprotection SM1 4-Hydroxyindole (Nucleophile) Int Intermediate: 4-(1H-indol-4-yloxy)-2-nitroanisole SM1->Int + Base, Solvent Heat SM2 4-Fluoro-2-nitroanisole (Electrophile) SM2->Int Product TARGET: 4-(1H-indol-4-yloxy)-2-nitrophenol Int->Product Demethylation (Pyridine·HCl or BBr3)

Caption: Strategic route avoiding electronic deactivation via an anisole intermediate.

Solvent Selection Matrix

The choice of solvent dictates the reaction rate (


), the solubility of the amphoteric indole, and the ease of workup.
Comparative Analysis

The reaction requires a polar aprotic solvent to solvate the metal cation (from the base), leaving the phenoxide nucleophile "naked" and reactive.

ParameterDMSO (Dimethyl Sulfoxide) DMF (Dimethylformamide) NMP (N-Methyl-2-pyrrolidone) Acetonitrile (MeCN)
Dielectric Constant 47 (High)38 (High)32 (High)37 (High)
Reaction Rate (

)
Fastest (Best cation solvation)FastFastModerate (Lower boiling point)
Indole Solubility ExcellentExcellentExcellentGood
Thermal Stability Good <150°CRisk of decomp >100°C (Dimethylamine formation)ExcellentStable (Reflux at 82°C)
Workup/Removal Difficult (High BP, freezes)Moderate (Water wash)Very Difficult (High BP)Easy (Rotovap/Aqueous extraction)
Safety/Toxicity Low Toxicity (Green)Reprotoxic (Reach restriction)ReprotoxicFlammable, Acutely Toxic
Recommendation Primary Choice (Lab/Pilot) Secondary ChoiceHigh-Temp AlternativeProcess Alternative (if rate permits)
The Decision: DMSO

DMSO is selected as the primary solvent for this protocol due to:

  • Superior Solvation: It maximizes the nucleophilicity of the indole-4-oxide anion.

  • Reaction Rate: Allows the reaction to proceed at moderate temperatures (80-90°C), minimizing thermal degradation of the indole.

  • Green Chemistry: It is less toxic than DMF/NMP and aligns better with modern sustainability standards.

Detailed Experimental Protocol

Reagents & Equipment
  • Starting Material A: 4-Hydroxyindole (1.0 eq)

  • Starting Material B: 4-Fluoro-2-nitroanisole (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 eq)
    
  • Solvent: DMSO (Anhydrous, >99.9%)

  • Atmosphere: Nitrogen or Argon (Strictly inert to prevent indole oxidation)

Step-by-Step Procedure
Step 1: Preparation of the Nucleophile
  • Charge a 3-neck round-bottom flask with 4-Hydroxyindole (10.0 g, 75.1 mmol) and Potassium Carbonate (20.7 g, 150.2 mmol).

  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Add anhydrous DMSO (100 mL, 10V) via syringe/cannula.

  • Stir at ambient temperature for 15 minutes. Note: The solution may darken slightly; this is normal.

Step 2: Addition of Electrophile & Reaction
  • Add 4-Fluoro-2-nitroanisole (14.1 g, 82.6 mmol) in one portion (if solid) or as a solution in minimal DMSO.

  • Heat the reaction mixture to 90°C .

  • Monitor by HPLC or TLC (50% EtOAc/Hexanes).

    • Target: >98% conversion of 4-Hydroxyindole.[1][2]

    • Typical Time: 3–5 hours.

    • Checkpoint: If reaction stalls, add 0.1 eq of starting anisole. Do not increase temperature >110°C to avoid indole polymerization.

Step 3: Workup (Precipitation Method)
  • Cool the reaction mixture to 20–25°C .

  • Slowly pour the reaction mass into Ice-Water (500 mL, 50V) with vigorous stirring.

    • Observation: The product should precipitate as a yellow/orange solid.

  • Stir the slurry for 30 minutes to dissolve residual inorganic salts (

    
    ).
    
  • Filter the solid using a Buchner funnel.

  • Wash the cake with Water (

    
     mL) to remove DMSO.
    
  • Wash the cake with cold Ethanol (

    
     mL) to remove unreacted anisole.
    
Step 4: Drying & Purification
  • Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Yield Expectation: 85–92%.

  • Purity: >97% (HPLC).

    • Recrystallization (if needed): Ethanol/Water or Toluene.[3]

Transition to Target (Demethylation)
  • Note: The isolated solid is 4-(1H-indol-4-yloxy)-2-nitroanisole .

  • To obtain the final 4-(1H-indol-4-yloxy)-2-nitrophenol , suspend the solid in Pyridine hydrochloride and heat to 180°C for 1 hour, or treat with

    
     in DCM at 0°C.
    

Process Control & Troubleshooting

Impurity Profile
  • N-Alkylation: The indole nitrogen is also nucleophilic. Using a weak base (

    
    ) in DMSO favors O-alkylation (phenoxide) over N-alkylation. Strong bases (NaH) promote N-alkylation.
    
  • Oxidation: Indoles are prone to air oxidation. If the reaction turns black/tarry, oxygen exclusion was insufficient.

Workflow Diagram

Workflow Start Start: Inert Atmosphere Mix Mix 4-Hydroxyindole + K2CO3 in DMSO (25°C) Start->Mix Add Add 4-Fluoro-2-nitroanisole Mix->Add Heat Heat to 90°C (3-5 Hours) Add->Heat Check HPLC Check: Indole < 1%? Heat->Check Check->Heat No (Continue) Quench Quench into Ice Water (Precipitation) Check->Quench Yes Filter Filter & Wash (H2O removal of DMSO) Quench->Filter Dry Dry Solid (Intermediate Isolated) Filter->Dry

Caption: Operational workflow for the synthesis of the anisole intermediate.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

  • ChemSRC. (2023). 4-(1H-indol-4-yloxy)-2-nitrophenol CAS Details. Retrieved from [Link]

Sources

Method

Application Note: Reaction Conditions for Ether Linkage Formation in Indole Derivatives

Executive Summary & Strategic Analysis Ether-linked indole derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for serotonin antagonists (e.g., Pindolol), kinase inhibitors, and me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Ether-linked indole derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for serotonin antagonists (e.g., Pindolol), kinase inhibitors, and melatonin receptor agonists.

The formation of an ether linkage on an indole core presents a unique chemoselectivity challenge: N-alkylation vs. O-alkylation .

  • The Indole NH (pKa ~16-17): A soft nucleophile, susceptible to alkylation under strong basic conditions.

  • The Hydroxyindole OH (pKa ~10): A harder, more acidic nucleophile.

The Core Directive: To achieve high-yield O-etherification while suppressing N-alkylation, one must exploit the pKa differential (~6-7 log units) or utilize mechanism-based selectivity (e.g., Mitsunobu or Metal-Catalysis). This guide details three distinct protocols to cover the full range of synthetic needs.

Decision Matrix: Selecting the Right Protocol

EtherSelection Start Starting Material? Hydroxy Hydroxyindole (4, 5, 6, or 7-OH) Start->Hydroxy Unsub Unsubstituted Indole (C-H Bond) Start->Unsub Partner Coupling Partner? Hydroxy->Partner ProtocolC Protocol C: Transition Metal C-H Alkoxylation Unsub->ProtocolC Direct C-H Func. AlkylHalide Alkyl Halide/Tosylate Partner->AlkylHalide Electrophile Alcohol Alcohol (1° or 2°) Partner->Alcohol Nucleophile ProtocolA Protocol A: Williamson Ether Synthesis (Base-Mediated) AlkylHalide->ProtocolA ProtocolB Protocol B: Mitsunobu Reaction (Dehydrative Coupling) Alcohol->ProtocolB

Figure 1: Decision tree for selecting the optimal etherification strategy based on substrate availability.

Protocol A: Regioselective O-Alkylation (Williamson Type)

Best For: Primary/Secondary Alkyl Halides + Hydroxyindoles. Mechanism: SN2 Substitution.[1] Critical Success Factor: Stoichiometric control of base to deprotonate the Phenolic OH (pKa ~10) without deprotonating the Indole NH (pKa ~17).

Reagents & Conditions
ComponentRecommendationRationale
Base Cs₂CO₃ (Cesium Carbonate) or K₂CO₃ Weak enough to spare the NH proton; "Cesium Effect" enhances solubility and O-nucleophilicity.
Solvent DMF or Acetonitrile Polar aprotic solvents stabilize the phenoxide anion. Acetone is a milder alternative.
Stoichiometry 1.1 equiv Base : 1.0 equiv IndoleExcess base increases risk of N-alkylation.
Temperature 25°C to 60°CHigher temps favor N-alkylation (thermodynamic product). Keep as low as possible.
Step-by-Step Methodology
  • Preparation: Charge an oven-dried flask with the hydroxyindole derivative (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.1 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The solution often turns dark or greenish due to phenoxide formation.

  • Addition: Add the Alkyl Bromide/Iodide (1.1 equiv) dropwise.

  • Reaction: Stir at RT. Monitor via TLC/LCMS.

    • Checkpoint: If reaction is sluggish after 4 hours, warm to 50°C. Do not exceed 60°C unless N-protection is present.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over Na₂SO₄.[2]

Author's Note: If the substrate contains an electron-withdrawing group (EWG) on the indole ring (e.g., 5-cyano-6-hydroxyindole), the acidity of the NH increases. In these cases, N-protection (e.g., Boc, Tosyl) is mandatory to prevent N-alkylation.

Protocol B: The Mitsunobu Coupling

Best For: Coupling Hydroxyindoles with Chiral Secondary Alcohols (Inversion of Stereochemistry). Mechanism: Dehydrative Redox Coupling via Phosphonium intermediate. Critical Success Factor: Order of addition to prevent azodicarboxylate degradation.

Reagents & Conditions
ComponentRecommendationRationale
Phosphine PPh₃ (Triphenylphosphine)Standard reagent.[3] Polymer-bound PPh₃ can be used for easier purification.
Azo Reagent DIAD (Diisopropyl azodicarboxylate)More stable and safer than DEAD.
Solvent THF (Anhydrous)Essential for solubility of the betaine intermediate.
Temp 0°C (Addition) → RT (Reaction)Controls the exotherm of the betaine formation.
Step-by-Step Methodology
  • Solution A: Dissolve Hydroxyindole (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M) under Nitrogen/Argon. Cool to 0°C.[1][2][4]

  • Addition: Dissolve DIAD (1.5 equiv) in a small volume of THF. Add this solution dropwise to Solution A over 15–20 minutes.

    • Visual Cue: The yellow color of DIAD should dissipate as it reacts with PPh₃. If yellow color persists, slow the addition.

  • Reaction: Remove ice bath and stir at RT for 12–24 hours.

  • Quench: Add a few drops of water to decompose the phosphorane intermediate.

  • Purification: Concentrate in vacuo. The major byproduct is triphenylphosphine oxide (TPPO).

    • Tip: Triturate the crude solid with cold diethyl ether/hexanes (1:1). TPPO often precipitates out, leaving the product in solution.

Mitsunobu Step1 Step 1: PPh3 + DIAD (0°C) Forms Betaine Intermediate Step2 Step 2: Betaine deprotonates Hydroxyindole Forms Indole-O- anion + PPh3-DIAD-H+ Step1->Step2 Step3 Step 3: Alcohol attacks PPh3+ Forms Alkoxyphosphonium ion (Activated Alcohol) Step2->Step3 Step4 Step 4: Indole-O- attacks Alkoxyphosphonium SN2 Inversion Step3->Step4 Result Ether Product (Inverted Stereocenter) Step4->Result

Figure 2: Mechanistic workflow of the Mitsunobu reaction for indole etherification.

Protocol C: Transition Metal-Catalyzed C-H Alkoxylation

Best For: Direct functionalization of unfunctionalized indoles (C-H activation) or synthesis of Aryl Ethers (Ullmann). Highlight: Cobalt-Catalyzed C-H Alkoxylation (Sustainable & Cost-effective).

Protocol: Co(II)-Catalyzed C-H Alkoxylation

Reference: Salicylaldehyde-Cobalt(II) catalysis allows C-H alkoxylation with secondary alcohols.[5]

  • Catalyst Prep: Use a Salicylaldehyde-Co(II) complex (5-10 mol%).

  • Reaction: Mix Indole (1.0 equiv), Secondary Alcohol (2.0 equiv), and Catalyst in Chlorobenzene.

  • Conditions: Heat to 100-120°C under air (oxidant) or with a mild oxidant like Ag₂CO₃ if required by the specific variant.

  • Mechanism: Directed C-H activation (often at C2 or C7 depending on directing group) followed by reductive elimination.

Protocol: Ullmann-Type Aryl Ether Synthesis

For coupling Hydroxyindoles with Aryl Halides.

  • Reagents: CuI (10 mol%), Ligand (e.g., 1,10-phenanthroline or L-proline, 20 mol%), Base (K₃PO₄, 2.0 equiv).

  • Solvent: DMSO or DMF (degassed).

  • Procedure: Heat at 90-110°C for 16-24h.

  • Note: This is robust for creating Indole-O-Aryl linkages, which are difficult to form via SN2.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
N-Alkylation observed Base is too strong or Temp too high.Switch from NaH to Cs₂CO₃. Lower temp to RT. Use bulky N-protecting group (Boc).
Low Conversion (Protocol A) Poor nucleophilicity of phenoxide.Add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst/iodide source (Finkelstein).
DIAD stays yellow (Protocol B) PPh₃ is oxidized or wet.Use fresh PPh₃. Ensure anhydrous conditions.
Sticky solid after workup Residual DMF/DMSO.Wash organic layer 5x with water or use a lyophilizer.

References

  • Synthesis of Medicinally Important Indole Derivatives. The Open Medicinal Chemistry Journal. (2021). [Link]

  • Mitsunobu Reaction: Mechanism and Protocols. Organic Chemistry Portal. [Link]

  • Salicylaldehyde-Cobalt(II)-Catalyzed C-H Alkoxylation of Indoles. Journal of Organic Chemistry. (2024). [Link][5]

  • Ullmann Reaction Overview. Wikipedia / Organic Chemistry Data. [Link]

  • Three-Coordinate Iron(0) Complex-Catalyzed Regioselective C–H Alkylation. NIH / PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol

Welcome to the technical support center for the synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate. Our approach is grounded in established chemical principles to not only solve common issues but also to explain the causality behind our recommended solutions.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems that may be encountered during the synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol, which is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-hydroxyindole and an activated nitroaromatic compound like 1-fluoro-2-nitrobenzene.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield in this SNAr reaction is a common issue that can often be traced back to several key factors: incomplete deprotonation of the nucleophile, suboptimal reaction conditions, or competing side reactions.

1. Inefficient Deprotonation of 4-Hydroxyindole:

The reaction proceeds through the nucleophilic attack of the 4-hydroxyindole anion (phenoxide) on the electron-deficient aromatic ring of the electrophile. For this to occur, the phenolic proton of 4-hydroxyindole must be removed by a suitable base. The pKa of a typical phenol is around 10.[1] To ensure complete deprotonation, you should choose a base whose conjugate acid has a pKa significantly higher than 10.[1][2]

  • Weak Bases (e.g., K₂CO₃, Na₂CO₃): These may not be strong enough to fully deprotonate the phenol, leading to a low concentration of the active nucleophile and thus a slow or incomplete reaction.

  • Strong Bases (e.g., NaH, KH, KHMDS, KOtBu): Stronger bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or potassium tert-butoxide (KOtBu) are more effective.[3][4] NaH is a common choice as it irreversibly deprotonates the phenol, driving the equilibrium forward.

Actionable Recommendation: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Use of 1.1 to 1.5 equivalents of the base is recommended to ensure full deprotonation.

2. Suboptimal Solvent and Temperature:

SNAr reactions are highly dependent on the solvent.[5] Polar aprotic solvents are ideal as they solvate the cation of the base but leave the nucleophilic anion "naked" and highly reactive.[6]

  • Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices that can significantly accelerate the reaction rate.[5][7]

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. A typical temperature range for this type of SNAr reaction is between room temperature and 80 °C. It is advisable to start at a lower temperature (e.g., 0 °C for the deprotonation step, then warming to room temperature) and gradually increase if the reaction is sluggish.

Actionable Recommendation: Use anhydrous DMF or DMSO as the solvent. Start the reaction at room temperature and monitor by TLC. If the reaction does not proceed, gradually heat the mixture to 50-80 °C.

3. Competing N-Arylation vs. O-Arylation:

4-Hydroxyindole has two potential nucleophilic sites: the hydroxyl group (O-arylation) and the indole nitrogen (N-arylation). While O-arylation is generally favored for phenols under basic conditions, competitive N-arylation can occur, leading to the formation of undesired side products and reducing the yield of the target molecule.[8] The indole N-H has a pKa of approximately 17, making it less acidic than the phenolic OH. However, under strongly basic conditions, deprotonation of the nitrogen can also occur.

Actionable Recommendation: To favor O-arylation, perform the deprotonation at a lower temperature (e.g., 0 °C) to allow for selective deprotonation of the more acidic phenolic proton before gradually warming the reaction mixture.

Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these impurities and how can I prevent their formation?

Answer:

The presence of multiple products is a strong indication of side reactions. The most common impurities in this synthesis are the N-arylated isomer, unreacted starting materials, and potentially products of bis-arylation or solvent degradation.

1. N-Arylated Isomer: As discussed above, the formation of 4-(1-(2-nitrophenyl)-1H-indol-4-ol) is a likely side product due to the nucleophilicity of the indole nitrogen.[8]

Prevention Strategy:

  • Protecting Groups: While more synthetically demanding, protection of the indole nitrogen with a suitable protecting group (e.g., Boc, Tosyl) prior to the SNAr reaction will completely prevent N-arylation. The protecting group can then be removed in a subsequent step.

  • Reaction Conditions: As mentioned previously, careful control of the base and temperature can favor O-arylation.

2. Unreacted Starting Materials: Residual 4-hydroxyindole or 1-fluoro-2-nitrobenzene indicates an incomplete reaction.

Prevention Strategy:

  • Ensure the use of a sufficiently strong base and an appropriate solvent.

  • Increase the reaction time or temperature, while monitoring for the formation of degradation products.

  • Use a slight excess (1.1 to 1.2 equivalents) of the 1-fluoro-2-nitrobenzene electrophile to ensure complete consumption of the more valuable 4-hydroxyindole.

3. Purification: Column chromatography is typically effective for separating the desired O-arylated product from the N-arylated isomer and other impurities. A gradient elution system using hexanes and ethyl acetate is a good starting point.[9][10]

Table 1: Typical TLC Profile and Identification of Spots

Compound Typical Rf Value (Hexane:EtOAc 3:1) Identification Notes
1-Fluoro-2-nitrobenzeneHigh (e.g., 0.8)Less polar starting material.
4-(1H-indol-4-yloxy)-2-nitrophenol (Product) Medium (e.g., 0.4) Desired product.
N-Arylated IsomerClose to product (e.g., 0.3-0.5)Polarity can be similar to the desired product.
4-HydroxyindoleLow (e.g., 0.2)More polar starting material due to free OH and NH.
Question 3: My reaction seems to work, but the work-up procedure is problematic, leading to product loss. What is a robust work-up and purification protocol?

Answer:

A proper work-up is crucial for isolating the product in high purity and yield. The goal is to quench the reaction, remove the inorganic salts and the polar aprotic solvent (like DMF or DMSO), and then purify the crude product.

Recommended Work-up and Purification Protocol:

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it into a beaker of cold water or a dilute acid solution (e.g., 1M HCl). This will neutralize any remaining base and precipitate the organic product.

  • Extraction: Extract the aqueous mixture several times with a suitable organic solvent like ethyl acetate (EtOAc). The product is expected to be soluble in EtOAc.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution). The water wash helps to remove residual DMF or DMSO, and the brine wash helps to break any emulsions and dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.[9]

Pro-Tip: DMF and DMSO can be difficult to remove completely. Washing the organic extract thoroughly with water (multiple times) is essential. For DMSO, a water-lithium chloride (LiCl) solution wash can be particularly effective.

Frequently Asked Questions (FAQs)

  • Q1: Which electrophile is better: 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene?

    • A1: For SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the highly electronegative fluorine atom polarizing the C-F bond. Therefore, 1-fluoro-2-nitrobenzene is the more reactive and preferred electrophile.[4]

  • Q2: Does the reaction need to be performed under an inert atmosphere (e.g., Nitrogen or Argon)?

    • A2: While not always strictly necessary, it is highly recommended. The strong bases used (like NaH) are reactive with moisture and air. Furthermore, indole derivatives can be susceptible to oxidation.[11] Running the reaction under an inert atmosphere will ensure anhydrous conditions and prevent potential degradation of the starting materials and product.

  • Q3: Can I use a different solvent if I don't have anhydrous DMF or DMSO?

    • A3: While DMF and DMSO are optimal, other polar aprotic solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) can be used, although the reaction may be slower.[12] In some cases, greener alternatives using water with surfactants or polymeric additives have been reported for SNAr reactions, but these would require optimization for this specific system.[13][14]

  • Q4: How do I confirm the structure of my final product and differentiate it from the N-arylated isomer?

    • A4: ¹H NMR spectroscopy is the most effective method. For the desired O-arylated product, you should observe the characteristic indole N-H proton signal (a broad singlet, typically > 8 ppm). In the N-arylated isomer, this signal will be absent. Additionally, the chemical shifts of the aromatic protons on the indole ring will be different between the two isomers.

Visualizing the Reaction and Troubleshooting

Diagram 1: Synthetic Pathway for 4-(1H-indol-4-yloxy)-2-nitrophenol

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Hydroxyindole 4-Hydroxyindole Base Base (e.g., NaH) 4-Hydroxyindole->Base Deprotonation 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene Temp Temperature (0°C to RT) 1-Fluoro-2-nitrobenzene->Temp Solvent Solvent (e.g., DMF) Base->Solvent Solvent->Temp Product 4-(1H-indol-4-yloxy)-2-nitrophenol Temp->Product SNAr Reaction

Caption: Key components in the SNAr synthesis.

Diagram 2: Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_base Is the base strong enough? (pKa of conj. acid > 10) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes use_stronger_base Action: Use NaH, KOtBu, or KHMDS check_base->use_stronger_base No check_side_reactions TLC shows multiple spots? check_solvent->check_side_reactions Yes use_polar_aprotic Action: Use anhydrous DMF or DMSO check_solvent->use_polar_aprotic No optimize_conditions Action: Control temp (0°C for deprotonation). Consider N-protection. check_side_reactions->optimize_conditions Yes end Yield Improved check_side_reactions->end No (Incomplete reaction, increase time/temp) use_stronger_base->end use_polar_aprotic->end optimize_conditions->end

Caption: A step-by-step guide to diagnosing low yield.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of SNAr reactions for diaryl ether synthesis.[3][4] Researchers should adapt it as necessary based on their lab-specific observations.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-Hydroxyindole133.151.00 g7.511.0
Sodium Hydride (60% disp. in oil)24.00 (as NaH)0.33 g8.261.1
1-Fluoro-2-nitrobenzene141.101.16 g (0.88 mL)8.261.1
Anhydrous Dimethylformamide (DMF)-25 mL--
Ethyl Acetate (EtOAc)-~200 mL--
1M Hydrochloric Acid (HCl)-~50 mL--
Saturated Sodium Chloride (Brine)-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxyindole (1.00 g, 7.51 mmol).

  • Solvent Addition: Add anhydrous DMF (25 mL) to the flask and stir to dissolve the 4-hydroxyindole.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (0.33 g of 60% dispersion, 8.26 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes. The solution should change color, indicating the formation of the sodium salt.

  • Addition of Electrophile: Add 1-fluoro-2-nitrobenzene (0.88 mL, 8.26 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC (e.g., using 3:1 Hexane:EtOAc).

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and slowly add 50 mL of cold water to quench the reaction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 1M HCl (1 x 50 mL), water (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(1H-indol-4-yloxy)-2-nitrophenol as a solid.

References

  • Lipshutz, B. H., Ghorbani, F., Krasovskiy, A., et al. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Angewandte Chemie International Edition, 54(40), 11897-11900. [Link]

  • Lipshutz, B. H., Ghorbani, F., Krasovskiy, A., et al. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. ResearchGate. [Link]

  • Stadler, D., Pacher, P., & Kappe, C. O. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(17), 3955-3960. [Link]

  • Kumar, A., & Sharma, S. (2016). Water promoted allylic nucleophilic substitution reactions of (E)-1,3 diphenylallyl acetate. Green Chemistry, 18(10), 2963-2967. [Link]

  • Clark, J. (2002). Nucleophilic substitution - halogenoalkanes and water. Chemguide. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]

  • Chemistry Steps. (2025). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2011). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Arkivoc, 2011(7), 266-281. [Link]

  • Procter, D. (2021). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. The Procter Group. [Link]

  • Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 108-116. [Link]

  • CN113321609A - Method for synthesizing 4-hydroxyindole.
  • Soederberg, B. C. G., et al. (2022). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. PMC. [Link]

  • EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • Bower, J. F., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4846-4849. [Link]

  • Gaylord Chemical Company. (n.d.). SNAr Comparative Reaction. DMSO University. [Link]

  • Galan, M. C., & Bower, J. F. (2020). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. ResearchGate. [Link]

  • NOP. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. oc-praktikum.de. [Link]

  • Leonori, D. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry, 88(7), 4237-4247. [Link]

  • Dr. Tania CS. (2022, April 8). Acid-Base 8, application: choosing a base to effectively deprotonate an acid. YouTube. [Link]

  • Al-Hiari, Y. M., et al. (2006). Synthesis and Antibacterial Activity of Some Substituted 3-(Aryl)- and 3-(Heteroaryl)indoles. Archiv der Pharmazie, 339(1), 27-32. [Link]

  • Wandless, T. J., & Sawyer, J. S. (1998). A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. The Journal of Organic Chemistry, 63(20), 6716-6717. [Link]

  • Green, A. (2026). SNAr Reaction in Other Common Molecular Solvents. Organic Chemistry Blog. [Link]

  • Kappe, C. O., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

  • ScienceMadness.org. (2023). Is LiH a strong enough base to deprotonate indole. ScienceMadness Discussion Board. [Link]

  • Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Wikipedia. [Link]

  • Skonieczny, K., & Skladanowski, A. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5125. [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

  • Beilstein Journals. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 18, 276-285. [Link]

  • Asian Journal of Chemistry. (2012). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry, 24(10), 4697-4698. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O-and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423-17429. [Link]

  • ResearchGate. (2025). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. ResearchGate. [Link]

  • G-Biosciences. (n.d.). Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB]. G-Biosciences. [Link]

  • ResearchGate. (2025). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Indole-Nitrophenol Coupling

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into one of the more nuanced transformations in me...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into one of the more nuanced transformations in medicinal chemistry: the cross-coupling of indoles with nitrophenols. The inherent reactivity of both partners presents a unique set of challenges. This document moves beyond simple protocols to explain the causality behind common side reactions and offers robust strategies to steer your reaction toward the desired product with high fidelity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during indole-nitrophenol coupling reactions. Each answer provides a mechanistic explanation followed by actionable troubleshooting steps.

Issue 1: Poor Regioselectivity — C3-Arylation vs. N1-Arylation of the Indole

Q: My reaction is producing a significant amount of the C3-arylated isomer alongside my desired N1-arylated product. How can I improve selectivity for N-arylation?

A: This is the most fundamental challenge in indole coupling. The indole ring possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The selectivity is dictated by a delicate balance of kinetics, thermodynamics, and reaction conditions.

  • Mechanistic Insight: The indole N-H proton is moderately acidic (pKa ≈ 17). In the presence of a suitable base, it deprotonates to form the indolide anion. This anion places significant negative charge on the nitrogen, making it a potent nucleophile and strongly favoring the N1-arylation pathway, which is typically the thermodynamically stable product in transition-metal-catalyzed reactions. In contrast, under neutral or acidic conditions, the lone pair on the nitrogen is less available, and the electron-rich π-system favors electrophilic attack at the C3 position.[1]

Troubleshooting & Optimization:

  • Base Selection is Critical: The choice and stoichiometry of the base are paramount. For palladium-catalyzed (e.g., Buchwald-Hartwig) or copper-catalyzed (e.g., Ullmann) N-arylation, a strong, non-nucleophilic base is required to fully deprotonate the indole.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are effective. Cesium carbonate (Cs₂CO₃) is a milder but often very effective choice, particularly in Ullmann-type couplings.[2]

    • Action: Ensure at least 1.5-2.0 equivalents of base are used to drive the equilibrium towards the indolide anion.

  • Avoid Acidic Catalysts/Conditions: Any trace of acid can catalyze competing C3-functionalization pathways, such as Friedel-Crafts-type reactions.[3]

    • Action: Ensure all reagents and solvents are anhydrous and free of acidic impurities. If using a palladium(II) precatalyst, its activation to palladium(0) should be rapid under the basic conditions to avoid side reactions.

  • Solvent Choice: Polar aprotic solvents stabilize the indolide anion and promote the desired N-arylation pathway.

    • Recommended Solvents: 1,4-Dioxane, Toluene, DMF, or DMAc are standard choices for Buchwald-Hartwig and Ullmann couplings.[2][4]

cluster_0 Indole Reactivity cluster_1 Reaction Conditions cluster_2 Products Indole Indole Indole_C3 C3-Nucleophile Base Strong Base (e.g., NaOtBu) Acid Acidic Conditions (Trace H+) Indolide Indolide Anion N_Product N1-Arylated Product (Desired) Indolide->N_Product N-Arylation Pathway (Thermodynamic) C_Product C3-Arylated Product (Side Product) Indole_C3->C_Product C-Arylation Pathway (Kinetic/Acid-Catalyzed) Base->Indolide Deprotonation Acid->Indole_C3 Activation

Caption: Competing N1- vs. C3-arylation pathways for indole.

Issue 2: Hydrodehalogenation of the Nitrophenol Coupling Partner

Q: My main byproduct is the nitrophenol itself, where the halogen (Br, Cl) has been replaced by hydrogen. How do I prevent this hydrodehalogenation?

A: This is a classic and frustrating side reaction in palladium-catalyzed couplings, particularly the Buchwald-Hartwig amination. It arises from a competing pathway within the catalytic cycle.

  • Mechanistic Insight: The key catalytic intermediate, an L-Pd(II)(Ar)(Amide) complex, is supposed to undergo C-N reductive elimination to yield the product. However, if a source of hydride is present (often from the solvent, base, or amine), a competing pathway can occur: β-hydride elimination from the amide or a direct reaction with a Pd-H species. This leads to the formation of the dehalogenated arene and regenerates the catalyst in an unproductive cycle.[5] The electron-withdrawing nitro group can exacerbate this issue.

Troubleshooting & Optimization:

  • Ligand Selection is Key: The choice of phosphine ligand is the most powerful tool to combat this. Bulky, electron-rich biarylphosphine ligands are designed to accelerate the rate-limiting reductive elimination step, making it kinetically favored over hydrodehalogenation.[2]

    • Recommended Ligands: XPhos, SPhos, RuPhos, or BrettPhos are excellent choices.

    • Action: Switch from older generation ligands (e.g., P(o-tolyl)₃, BINAP) to a modern biarylphosphine ligand.

  • Consider a Co-Catalyst: In some systems, particularly those in aqueous media, a bimetallic palladium-copper (Pd-Cu) catalyst has been shown to suppress hydrodehalogenation. The copper may preferentially form hydride species, preventing the formation of the problematic Pd-hydride intermediates.[6]

  • Base and Solvent Purity: Ensure the base (especially t-butoxides, which can contain isobutene and hydride impurities) and solvent are of high purity and anhydrous.

Cycle L-Pd(0) Oxidative Addition (Ar-X) [L-Pd(II)(Ar)(X)] Amine Coordination + Deprotonation [L-Pd(II)(Ar)(NR¹R²)] ReductiveElim C-N Reductive Elimination (Desired) Cycle:f4->ReductiveElim SideReaction Hydrodehalogenation (Side Reaction) Cycle:f4->SideReaction Product Ar-NR¹R² ReductiveElim->Product Byproduct Ar-H SideReaction->Byproduct Product->Cycle:f0 Regenerates Catalyst Byproduct->Cycle:f0 Unproductive Cycle

Caption: Desired vs. side reaction pathways in the Buchwald-Hartwig cycle.

Issue 3: Decomposition and Low Mass Balance

Q: My reaction turns dark and tarry, and I recover very little of my starting materials or product. What is causing this decomposition?

A: Nitro-aromatic compounds can be sensitive to harsh reaction conditions, particularly strong bases and high temperatures. The combination of an acidic indole N-H and an electron-deficient nitrophenol creates a scenario where decomposition can readily occur.

  • Mechanistic Insight: The nitro group makes the indole N-H proton more acidic than in unsubstituted indole. Strong bases like NaOtBu can deprotonate it, but at elevated temperatures (>100 °C), the resulting anion or other intermediates can be unstable and lead to polymerization or degradation.[2] This is especially true if the reaction is not fully inert, as oxygen can participate in oxidative side reactions.

Troubleshooting & Optimization:

  • Lower the Temperature: High temperatures accelerate decomposition.

    • Action: Try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration. This often provides a cleaner reaction profile, even if the rate is slower.

  • Switch to a Milder Base: If a strong base is causing decomposition, a weaker base may be sufficient.

    • Recommended Bases: Cs₂CO₃ or K₃PO₄ are excellent alternatives that are often effective at promoting the coupling without degrading the starting materials.[2]

  • Ensure Rigorously Inert Conditions: Oxygen can lead to oxidative coupling and decomposition, resulting in colored impurities.

    • Action: Thoroughly degas the solvent and reaction mixture (e.g., via three vacuum/backfill cycles with argon or nitrogen) before heating. Maintain a positive pressure of inert gas throughout the reaction.

  • Check Starting Material Stability: Run a control experiment.

    • Action: Heat the indole and nitrophenol starting materials separately with the base and solvent (but without the catalyst) under the reaction conditions. This will help identify which component is unstable.

Recommended Protocols & Conditions

Quantitative parameters are crucial for success. The following tables summarize starting points for optimization.

Table 1: Comparison of Optimized Starting Conditions
ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)CuI (5-10 mol%)
Ligand XPhos, SPhos, or RuPhos (4-5 mol%)1,10-Phenanthroline or L-Proline (10-20 mol%)
Base NaOtBu or Cs₂CO₃ (2.0 equiv.)K₂CO₃ or K₃PO₄ (2.0 equiv.)
Solvent 1,4-Dioxane or TolueneDMF or DMSO
Temperature 80-110 °C100-140 °C
Key Advantage High activity, broad scopeLower cost, less prone to nitro reduction
Primary Side Reaction HydrodehalogenationHomocoupling, requires higher temps
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the halo-nitrophenol (1.0 equiv.), indole (1.2 equiv.), and base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Catalyst Loading: In a glovebox, add the Palladium source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4.5 mol%).[2]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula.

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with argon.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

Troubleshooting Decision Workflow

When a reaction fails, a logical approach is essential. Use the following workflow to diagnose the issue.

Start Reaction Problem: Low Yield / Impure Product Check_SM LC-MS Analysis: What is present? Start->Check_SM Path_SM_Unreacted Mainly Unreacted Starting Materials Check_SM->Path_SM_Unreacted Path_Dehalogenation Significant Hydro- dechlorination Product Check_SM->Path_Dehalogenation Path_Isomers Mixture of N- and C-Arylated Products Check_SM->Path_Isomers Path_Tarry Low Mass Balance, Tarry Mixture Check_SM->Path_Tarry Sol_SM_Unreacted Issue: Low Reactivity - Increase Temperature - Switch to Stronger Base (e.g., NaOtBu) - Switch to More Active Ligand Path_SM_Unreacted->Sol_SM_Unreacted Sol_Dehalogenation Issue: Hydrodehalogenation - Switch to Bulky Ligand (e.g., XPhos, RuPhos) - Check Base Purity - Ensure Anhydrous Conditions Path_Dehalogenation->Sol_Dehalogenation Sol_Isomers Issue: Poor Regioselectivity - Use Stronger Base (ensure >1.5 equiv) - Switch to Polar Aprotic Solvent - Avoid any Acidic Additives Path_Isomers->Sol_Isomers Sol_Tarry Issue: Decomposition - Lower Reaction Temperature - Switch to Milder Base (e.g., K3PO4, Cs2CO3) - Rigorously Degas Reaction Path_Tarry->Sol_Tarry

Caption: A logical workflow for diagnosing common reaction failures.

References

  • Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI. Available at: [Link]

  • Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives. ACS Publications. Available at: [Link]

  • Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. ACS Publications. Available at: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Center for Biotechnology Information. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. National Center for Biotechnology Information. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. National Center for Biotechnology Information. Available at: [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. National Center for Biotechnology Information. Available at: [Link]

  • Ullmann reaction. Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]

  • Fischer indole synthesis. YouTube. Available at: [Link]

  • Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. National Center for Biotechnology Information. Available at: [Link]

  • A highly active and recyclable catalyst for the synthesis of indole and phenyl ether. RSC Publishing. Available at: [Link]

  • Effect of solvent on the alkylation. ResearchGate. Available at: [Link]

  • What do common indole impurities look like?. ResearchGate. Available at: [Link]

  • π-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. ChemRxiv. Available at: [Link]

  • A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. RSC Publishing. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Indole Test- Principle, Media, Procedure, Types, Results, Uses. Microbe Notes. Available at: [Link]

  • (PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]

  • A combined experimental and computational study reveals a crossover between conventional cross-coupling and carbene insertion pathways in a Pd catalyzed C(sp 2 )–H alkylation of indoles. RSC Publishing. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]

  • Indole. Unknown Source. (No URL available)
  • Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. National Center for Biotechnology Information. Available at: [Link]

  • Indole synthesis via an Ullmann coupling/reductive cyclization sequence. ResearchGate. Available at: [Link]

  • Reactions of 2-substituted indoles with 2-nitroalkenes in PPA. ResearchGate. Available at: [Link]

  • Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of saprisartan. RSC Publishing. Available at: [Link]

  • Ullmann reaction – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Electrophilic substitution in indoles. Part 14. Azo-coupling of indoles with p-nitrobenzenediazonium fluoroborate. RSC Publishing. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ResearchGate. Available at: [Link]

  • Optimization of Cu catalysts for nitrophenol reduction, click reaction and alkyne coupling. RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Hydroxyindole Contaminants

The following technical guide is designed for organic chemists and process engineers dealing with the purification of 4-hydroxyindole (4-HI) derivatives. Topic: Removal of unreacted 4-hydroxyindole (4-HI) from reaction m...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for organic chemists and process engineers dealing with the purification of 4-hydroxyindole (4-HI) derivatives.

Topic: Removal of unreacted 4-hydroxyindole (4-HI) from reaction mixtures. Document ID: TSC-IND-04-PUR Last Updated: 2025-05-21

Executive Summary: The "Sticky & Unstable" Problem

Removing unreacted 4-hydroxyindole is chemically distinct from removing standard phenols due to two antagonistic properties:

  • Amphoteric Polarity: It contains both an acidic phenol (

    
    ) and a hydrogen-bond-donating indole NH. This makes it "sticky" on silica and prone to co-eluting with polar products.
    
  • Oxidative Instability: Electron-rich indoles are highly susceptible to oxidative coupling (dimerization) under basic conditions. Standard caustic washes often result in "tarring"—turning the organic layer black and creating intractable emulsions.

This guide provides three validated workflows to remove 4-HI without degrading your final product.

Decision Matrix: Select Your Protocol

If your product is...And the scale is...Recommended Protocol
Non-Acidic (Amine, Ester, Amide)> 5 gramsProtocol A: Reductive Alkaline Extraction
Acidic or Phenolic AnyProtocol B: Reverse Phase / Flash Chromatography
High Value / Late Stage < 1 gramProtocol C: Solid-Phase Scavenging

Protocol A: Reductive Alkaline Extraction (The "Anti-Tar" Method)

Mechanism: This method exploits the acidity of the 4-hydroxyl group (


) to pull 4-HI into the aqueous phase.
Critical Innovation:  Standard NaOH washes cause oxidation. You must  include a reducing agent (Sodium Dithionite) to act as an oxygen scavenger during the biphasic event.
Materials
  • Solvent: Ethyl Acetate or Toluene (DCM is less ideal due to emulsion risks).

  • Base: 1M NaOH (degassed).

  • Additive: Sodium Dithionite (

    
    ).
    
Step-by-Step Workflow
  • Preparation: Dissolve your crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • The "Safety" Wash: Wash first with 5% aqueous

    
     (Bisulfite) to quench any residual oxidants from the reaction.
    
  • The Extraction:

    • Prepare a cold (

      
      ) solution of 0.5M NaOH  containing 1% w/v Sodium Dithionite .
      
    • Why? The dithionite prevents the phenolate anion from oxidizing into a quinone-imine radical, which causes the "black tar" effect.

  • Execution: Rapidly extract the organic layer with this basic solution (

    
     volumes).
    
    • Target pH: The aqueous layer must be pH > 12 to fully deprotonate 4-HI.

  • Separation: Separate layers immediately. The 4-HI will reside in the aqueous layer (yellow/orange color). The product remains in the organic layer.

  • Neutralization: Wash the organic layer with Brine, dry over

    
    , and concentrate.
    
Logic Diagram: Extraction Strategy

ExtractionLogic Start Crude Mixture (Product + 4-HI) Solvent Dissolve in EtOAc Start->Solvent BaseWash Wash w/ 0.5M NaOH + Na2S2O4 (Dithionite) Solvent->BaseWash Deprotonation (pKa > 9.9) Sep Phase Separation BaseWash->Sep AqLayer Aqueous Layer (Contains 4-HI Phenolate) Sep->AqLayer pH > 12 OrgLayer Organic Layer (Contains Product) Sep->OrgLayer Disposal Neutralize & Discard AqLayer->Disposal Final Dry & Concentrate OrgLayer->Final

Caption: Flowchart demonstrating the selective deprotonation of 4-HI while preventing oxidative polymerization using dithionite.

Protocol B: Chromatographic Separation

If your product is also acidic or sensitive to base, extraction is impossible. You must use chromatography.

TLC Visualization (Critical)

4-HI is not always UV-distinct. Use specific stains:

  • Vanillin Dip: 4-HI turns distinct Blue/Violet upon heating.

  • Ehrlich’s Reagent: Turns Purple/Pink (specific to electron-rich indoles).

Column Conditions[1][2][3][4][5][6][7][8][9]
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase Modifier: Indoles tail significantly on silica due to NH-silanol interactions.

    • Add 1% Triethylamine (TEA) if your product is basic.

    • Add 0.5% Acetic Acid if your product is acidic.

  • Elution Order: 4-HI is relatively polar.

    • System: Hexane/Ethyl Acetate.[1]

    • Gradient: Start 10% EtOAc

      
       60% EtOAc. 4-HI typically elutes after non-polar byproducts but before highly polar amides.
      

Protocol C: Solid-Phase Scavenging (Chemoselective)

For pharmaceutical intermediates where purity >99.5% is required, use a scavenger resin to "fish out" the impurity.

Reagent: Polymer-supported Isocyanate (PS-Isocyanate) or PS-Carbonate. Mechanism: The isocyanate reacts irreversibly with the phenolic hydroxyl and the indole nitrogen to form a carbamate, covalently binding the impurity to the bead.

Workflow
  • Dissolve: Crude mixture in anhydrous DCM or THF.

  • Add Resin: Add 3-4 equivalents (w.r.t. estimated 4-HI content) of PS-Isocyanate resin .[2][3][4]

  • Incubate: Shake gently at room temperature for 4–12 hours.

    • Note: Do not use magnetic stir bars, as they grind the resin beads into fine dust that clogs filters.

  • Filter: Pass through a fritted glass funnel or a cotton plug.

  • Result: The filtrate contains your pure product; the 4-HI remains trapped on the beads.

Logic Diagram: Scavenging Workflow

ScavengeLogic Input Solution (Product + Trace 4-HI) Resin Add PS-Isocyanate (Electrophilic Beads) Input->Resin Reaction Covalent Binding (Formation of Carbamate) Resin->Reaction 4-12 Hours Filter Filtration Reaction->Filter Waste Solid Waste (Resin-bound 4-HI) Filter->Waste Retentate Pure Filtrate (Pure Product) Filter->Pure Eluate

Caption: The chemoselective removal of 4-HI using electrophilic scavenger resins.

Troubleshooting & FAQ

Q: My organic layer turned black during the NaOH wash. What happened? A: You oxidized the indole.[1] The phenolate anion of 4-HI is extremely electron-rich. In the presence of air, it forms radical cations that polymerize into melanin-like tars.

  • Fix: You must use Sodium Dithionite in the aqueous base and minimize air exposure (keep the flask under Nitrogen).

Q: I have a stubborn emulsion. How do I break it? A: Indoles are amphiphilic and stabilize emulsions.

  • Fix 1: Add solid NaCl to saturation (Salting out).

  • Fix 2: Filter the biphasic mixture through a pad of Celite. The emulsion is often stabilized by microscopic particulate matter.

Q: Can I use Activated Carbon (Charcoal)? A: Yes, but with caution. Activated carbon binds electron-rich aromatics well. It will remove 4-HI, but it might also bind your product if your product contains aromatic rings. Perform a small-scale test first.

Q: What is the exact pKa of 4-Hydroxyindole? A: The phenolic hydroxyl has a pKa of approximately 9.89 [1].[5] The indole N-H has a pKa > 16. This means a pH of 11-12 is sufficient to deprotonate the oxygen, but not the nitrogen.

References

  • ChemBK. (2022). 4-Hydroxyindole Physical Properties and pKa Data. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Hydroxyindole Safety Data Sheet (SDS) and Stability. Retrieved from

  • Hasler, F., et al. (1997). Determination of psilocin and 4-hydroxyindole-3-acetic acid in plasma...[3]. Pharmaceutica Acta Helvetiae.[3] (Demonstrates stability of hydroxyindoles with antioxidants). Retrieved from

  • Biotage. (2018). Capture and Purification of Polyphenols Using Functionalized Hydrophobic Resins. (Principles of phenol scavenging). Retrieved from

Sources

Optimization

Optimizing temperature and pH for nitrophenol ether synthesis

Ticket ID: NPE-OPT-2024 Subject: Optimization of Temperature & pH/Base Conditions for O-Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Nitrophenol Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NPE-OPT-2024 Subject: Optimization of Temperature & pH/Base Conditions for


 O-Alkylation
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Nitrophenol Paradox"

Welcome to the technical support center. If you are struggling with nitrophenol ether synthesis, you are likely encountering the Nitrophenol Paradox :

The nitro group makes the phenol more acidic (easier to deprotonate), but it also delocalizes the charge on the resulting phenoxide, making it a weaker nucleophile.

Unlike standard phenol alkylation, where the challenge is often deprotonation, here the challenge is nucleophilicity . Your optimization strategy must shift from "forcing the deprotonation" to "enhancing the nucleophilic attack."

This guide moves beyond generic Williamson ether synthesis protocols to address the specific electronic requirements of nitro-substituted phenols.

Critical Variable Analysis

A. The pH Factor (Base Selection & Stoichiometry)

In organic synthesis, "pH" translates to Base Strength (


)  and Effective Concentration .
  • The pKa Reality:

    
    -Nitrophenol has a 
    
    
    
    of ~7.15 (compared to ~10 for phenol).
  • The Trap: Users often use strong bases (NaH, NaOH) thinking they need to force the reaction.

    • Consequence: Strong bases in the presence of alkyl halides at high temperatures promote E2 Elimination (forming alkenes) and hydrolysis of the alkyl halide.

  • The Solution: Use a mild, anhydrous base that buffers the reaction.

Base CandidateStrengthSuitabilityTechnical Notes
Sodium Hydride (NaH) ExtremeNot Recommended Overkill. High risk of side reactions; dangerous handling.
NaOH / KOH StrongConditional Good only for Phase Transfer Catalysis (PTC) methods. In homogeneous solution, it causes hydrolysis.
Potassium Carbonate (

)
ModerateIdeal Matches the

perfectly. Forms a "slurry" in DMF/Acetone.
Cesium Carbonate (

)
ModerateHigh Performance The "Cesium Effect" increases solubility and nucleophilicity of the phenoxide. Best for difficult substrates.
B. The Temperature Factor (Thermodynamics)

Because the nitrophenoxide anion is stabilized by resonance (the negative charge is delocalized into the nitro group), it is a sluggish nucleophile .

  • Room Temperature (25°C): Generally insufficient for conversion. The reaction will turn yellow/red (anion formation) but yield no product.

  • The Optimization Window (60°C - 90°C): This supplies the necessary activation energy (

    
    ) to break the resonance stabilization and attack the electrophile.
    
  • The Danger Zone (>100°C): Promotes rapid degradation of the solvent (e.g., DMF decomposes to dimethylamine) and E2 elimination of the alkyl halide.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanism and the competing pathways you must control.

NitrophenolReaction Start Nitrophenol (pKa ~7.15) Anion Nitrophenoxide Anion (Resonance Stabilized/Red) Start->Anion Deprotonation Base Base Addition (K2CO3 or NaOH) Base->Anion SN2 Pathway A: SN2 Attack (Target Reaction) Anion->SN2 opt. Temp (60-80°C) Polar Aprotic Solvent E2 Pathway B: E2 Elimination (Side Reaction) Anion->E2 High Temp (>100°C) Steric Hindrance Hydrolysis Pathway C: Hydrolysis (Water Contamination) Anion->Hydrolysis Wet Solvent Strong aq. Base Product Nitrophenyl Ether (Target) SN2->Product Byproduct_Alkene Alkene (Waste) E2->Byproduct_Alkene Byproduct_OH Alcohol (Waste) Hydrolysis->Byproduct_OH

Figure 1: Reaction logic flow showing the competition between the desired


 pathway and the parasitic E2/Hydrolysis pathways.[1][2]

Validated Protocols

Protocol A: The "Standard" Aprotic Method

Best for: Small scale, high-value substrates, strictly anhydrous conditions.

  • Setup: Flame-dried round-bottom flask, inert atmosphere (

    
     or Ar).
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    ).
    
    • Why: These polar aprotic solvents solvate the cation (

      
      ) but leave the phenoxide anion "naked" and reactive.
      
  • Stoichiometry:

    • Nitrophenol: 1.0 eq

    • Alkyl Halide: 1.1 - 1.2 eq

    • 
      : 1.5 - 2.0 eq (Powdered, dry)
      
  • Execution:

    • Dissolve nitrophenol in solvent. Add

      
      . Stir at RT for 15 mins (Color change to yellow/red indicates deprotonation).
      
    • Add Alkyl Halide.[3][4][5][6]

    • Heat to 60-80°C. Monitor via TLC.

  • Workup: Dilute with water (dissolves salts), extract with Ethyl Acetate. Wash organic layer with 1M NaOH (removes unreacted nitrophenol)

    
     Water 
    
    
    
    Brine.
Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, green chemistry, avoiding DMF removal.

  • System: Biphasic (Water / Toluene or DCM).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride). Load at 5-10 mol%.

  • Base: 10-20% aqueous NaOH.

  • Execution:

    • Dissolve Nitrophenol and Alkyl Halide in Toluene.

    • Add Catalyst.[7][8]

    • Add aq. NaOH.

    • Vigorous Stirring is critical (creates high surface area for phase transfer). Heat to reflux (Toluene ~110°C) or 40°C (DCM).

  • Mechanism: The quaternary ammonium salt ferries the phenoxide from the water phase into the organic phase, where it reacts rapidly with the alkyl halide.

Troubleshooting & FAQs

Q1: The reaction mixture turned deep red immediately, but after 24 hours, I still have starting material. Why?

Diagnosis: The "Red Herring."

  • Explanation: The red color confirms the formation of the nitrophenoxide anion. However, the reaction has stalled at the attack stage.

  • Root Cause: The nitro-group resonance is stabilizing the anion too much.

  • Fix:

    • Increase Temperature: If at 40°C, push to 80°C.

    • Add Iodide Source: Add 10 mol% Sodium Iodide (NaI) or TBAI. This performs an in-situ Finkelstein reaction, converting your Alkyl Chloride/Bromide into a more reactive Alkyl Iodide.

Q2: I am seeing a new spot on TLC that is less polar than the alcohol but not my ether. NMR suggests an alkene.

Diagnosis: E2 Elimination Competition.

  • Root Cause: Your base is acting as a base, not just a deprotonator, attacking the

    
    -hydrogen of the alkyl halide.
    
  • Fix:

    • Lower Basicity: Switch from NaOH/NaH to

      
       or 
      
      
      
      .
    • Lower Temperature: Elimination has a higher activation energy than substitution. Drop temp by 10-20°C.

    • Sterics: If using a secondary alkyl halide (e.g., Isopropyl bromide), E2 is favored. You may need to switch to Mitsunobu conditions (

      
       / DIAD) instead of Williamson ether synthesis.
      
Q3: How do I remove unreacted Nitrophenol from the product?

Diagnosis: Purification difficulty.

  • Explanation: Nitrophenols and their ethers often have similar Rf values on silica.

  • The "Base Wash" Trick: Nitrophenol is acidic (pKa ~7).[9] The ether is neutral.

  • Protocol: During workup, wash the organic layer thoroughly with 1M NaOH or 10%

    
     . The unreacted nitrophenol will deprotonate, become water-soluble (red aqueous layer), and wash away. The neutral ether stays in the organic layer.
    

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose your current experiment failure.

TroubleshootingTree Start Start Diagnosis: Check TLC/LCMS Q1 Is Product Forming? Start->Q1 NoProduct Issue: No Reaction Q1->NoProduct No LowYield Issue: Low Yield / Byproducts Q1->LowYield Yes, but poor Q2 Is the mixture Red/Yellow? Soln1 Action: Increase Temp Add NaI Catalyst Q2->Soln1 Yes (Anion formed) Soln2 Action: Check Base (Did you forget it?) Q2->Soln2 No (Neutral) NoProduct->Q2 Q3 Is there Alkene? LowYield->Q3 Soln3 Action: Lower Temp Switch to K2CO3 Q3->Soln3 Yes Soln4 Action: Dry Solvent (Water poisoning) Q3->Soln4 No

Figure 2: Decision tree for troubleshooting common yield and purity issues.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard reference for Williamson Ether Synthesis protocols).
  • BenchChem. Troubleshooting guide for Williamson ether synthesis. Retrieved from .

  • US Patent 5399773A. Process for the preparation of nitrophenyl alkyl ethers. (Detailed industrial protocol using Phase Transfer Catalysis). .

  • Master Organic Chemistry. The Williamson Ether Synthesis. (Mechanistic overview of SN2 limitations). .

  • LibreTexts Chemistry. Acidity of Phenols and Nitrophenols. (Source for pKa data and resonance stabilization explanation). .

Sources

Troubleshooting

Technical Support Center: Mitigation of Photodegradation of 4-(1H-indol-4-yloxy)-2-nitrophenol

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(1H-indol-4-yloxy)-2-nitrophenol. This resource provides in-depth troubleshooting advice, fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(1H-indol-4-yloxy)-2-nitrophenol. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to address the inherent photosensitivity of this molecule. Our goal is to equip you with the scientific rationale and practical protocols necessary to ensure the integrity of your experiments and the stability of your compound.

Introduction: Understanding the Photochemical Instability

The molecule 4-(1H-indol-4-yloxy)-2-nitrophenol incorporates two key chromophores: an indole ring and a nitrophenol moiety. Both of these structures are known to absorb ultraviolet (UV) and, to some extent, visible light. This absorption can excite the molecule to a higher energy state, initiating a cascade of photochemical reactions that lead to its degradation.[1][2] The presence of both moieties in a single structure suggests a complex photodegradation profile, potentially involving interactions between the two. For instance, excited indole can generate hydrated electrons, which are capable of reducing nitroaromatic compounds.[3]

This guide will walk you through identifying, quantifying, and preventing this light-induced degradation.

Troubleshooting Guide: Addressing Common Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your research.

Observation: My stock solution of 4-(1H-indol-4-yloxy)-2-nitrophenol changes color (e.g., turns yellow or brown) over time, even when stored in the refrigerator.

Possible Cause: This is a classic indicator of photodegradation. Standard laboratory lighting and even indirect sunlight can be sufficient to initiate the degradation process. The beta-form of 4-nitrophenol, a related compound, is known to gradually turn red upon exposure to sunlight.[4] While refrigeration slows down thermally-driven reactions, it does not prevent photochemical degradation.

Troubleshooting Steps:

  • Immediate Action: Protect your current stock solution from light by wrapping the container (e.g., vial, flask) securely in aluminum foil.[5] For long-term storage, use amber-colored vials which are designed to block UV and visible light.[5]

  • Verification of Degradation: To confirm that the color change is due to degradation, you can perform a simple analytical check. A common method is High-Performance Liquid Chromatography (HPLC) with UV detection. A degraded sample will typically show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Preventative Measures for Future Work:

    • Low-Light Conditions: Handle the compound and its solutions in a dimly lit room or under amber or red lighting.[6][7]

    • Opaque Containers: Always store both the solid compound and its solutions in amber glass vials or containers completely covered in aluminum foil.[8]

    • Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidative processes.

Observation: I am seeing inconsistent results in my biological assays when using 4-(1H-indol-4-yloxy)-2-nitrophenol.

Possible Cause: If the compound is degrading, its effective concentration in your assay will be lower than expected, leading to variability in your results. Furthermore, the degradation products themselves may have unintended biological activity or could interfere with your assay's detection method.

Troubleshooting Steps:

  • Assess Purity at Time of Use: Before each experiment, analyze an aliquot of your stock or working solution via HPLC or UPLC-MS/MS to determine the concentration of the intact parent compound. This will allow you to adjust the volume added to your assay to achieve the desired final concentration.

  • Workflow Analysis: Examine your entire experimental workflow for potential light exposure points. This includes sample preparation, incubation periods, and the time spent on the benchtop. Minimize light exposure at every step.

  • In-Assay Stability: Consider the possibility of degradation during the assay itself, especially if it involves prolonged incubation under standard laboratory lighting. You can test this by running a control plate with your compound in the assay medium, incubating it for the same duration as your experiment, and then analyzing it for degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 4-(1H-indol-4-yloxy)-2-nitrophenol?

  • Nitrophenol Pathway: The nitro group is often the reactive site in nitrophenols. Photoreduction of the nitro group to an amino group is a common pathway.[9] Additionally, hydroxylation of the aromatic ring can occur.[10]

  • Indole Pathway: The C2-C3 double bond of the indole ring is susceptible to photo-oxidation, which can lead to ring-opening and the formation of various oxidation products.[11]

  • Ether Linkage Cleavage: The ether bond connecting the indole and nitrophenol moieties could be a point of cleavage, leading to the formation of 4-hydroxyindole and 2-nitrophenol as separate degradation products. The degradation of the herbicide Nitrofen, which also contains a diaryl ether linkage, proceeds via cleavage of this bond.[12]


// Nodes main [label="4-(1H-indol-4-yloxy)-2-nitrophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; excited [label="Excited State*", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; path1 [label="Nitrophenol Pathway", shape=plaintext, fontcolor="#EA4335"]; path2 [label="Indole Pathway", shape=plaintext, fontcolor="#34A853"]; path3 [label="Ether Cleavage", shape=plaintext, fontcolor="#5F6368"]; reduct [label="Nitro Group Reduction\n(e.g., to -NH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydroxyl [label="Ring Hydroxylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxid [label="Indole Ring Oxidation\n(C2-C3 Cleavage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cleavage [label="Ether Bond Cleavage", fillcolor="#5F6368", fontcolor="#FFFFFF"]; prod1 [label="4-(1H-indol-4-yloxy)-2-aminophenol"]; prod2 [label="Hydroxylated Derivatives"]; prod3 [label="Ring-Opened Products"]; prod4a [label="4-Hydroxyindole"]; prod4b [label="2-Nitrophenol"];

// Edges main -> excited [label="Light (UV/Vis)"]; excited -> path1 [style=invis]; excited -> path2 [style=invis]; excited -> path3 [style=invis]; path1 -> reduct; path1 -> hydroxyl; path2 -> oxid; path3 -> cleavage; reduct -> prod1; hydroxyl -> prod2; oxid -> prod3; cleavage -> {prod4a; prod4b};

// Invisible edges for alignment {rank=same; path1; path2; path3} }

Figure 1: Potential photodegradation pathways.

Q2: What analytical methods can I use to quantify the degradation?

Several analytical techniques are suitable for this purpose. The choice will depend on the equipment available in your lab and the level of detail required.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separates compounds based on their polarity, with detection via UV absorbance.Widely available, robust, and provides quantitative data.May not be able to distinguish between compounds with similar UV spectra and retention times.
UPLC-MS/MS A high-resolution version of HPLC coupled to a mass spectrometer for sensitive and specific detection.High sensitivity and specificity, allows for identification of unknown degradation products.[7][13]Requires more specialized equipment and expertise.
GC-MS Separates volatile compounds in the gas phase, with detection by mass spectrometry.Useful if degradation products are volatile.May require derivatization of the compound to make it volatile.
UV-Vis Spectroscopy Measures the absorbance of light at different wavelengths.Quick and simple for monitoring overall changes in the solution.Cannot distinguish between the parent compound and degradation products that absorb at similar wavelengths.

Q3: Are there any chemical stabilizers I can add to my solutions to prevent degradation?

Yes, several types of stabilizers can be employed, but their compatibility with your experimental system must be verified.

  • Antioxidants/Free Radical Scavengers: Ascorbic acid (Vitamin C) is a commonly used antioxidant that can protect against photodegradation.[6] It works by quenching reactive oxygen species that are often generated during photochemical reactions.

  • Encapsulating Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, shielding them from light.[14][15][16] This can enhance the stability of the encapsulated compound.

Q4: How should I perform a photostability study for this compound?

A formal photostability study should follow the guidelines set by the International Council for Harmonisation (ICH), specifically guideline Q1B.[17][18][19][20][21]


// Nodes start [label="Prepare Samples\n(Solid & Solution)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; light_sample [label="Light-Exposed Sample"]; dark_control [label="Dark Control\n(Wrapped in Foil)"]; exposure [label="Expose to Light Source\n(ICH Q1B Conditions)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analyze Samples at Time Points\n(e.g., HPLC, UPLC-MS/MS)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; compare [label="Compare Results", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="Report Findings\n(Degradation %, Products Identified)", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> {light_sample, dark_control}; light_sample -> exposure; dark_control -> exposure; exposure -> analysis; analysis -> compare; compare -> report; }

Figure 2: Workflow for a photostability study.

Experimental Protocols

Protocol 1: HPLC Method for Quantifying Degradation

This protocol provides a starting point for developing an HPLC method to analyze 4-(1H-indol-4-yloxy)-2-nitrophenol and its degradation products. Method optimization will be required.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a gradient of 5-95% Mobile Phase B over 20 minutes. This can be optimized based on the separation achieved.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at multiple wavelengths based on the UV-Vis spectrum of the compound. A diode array detector is ideal. Based on related compounds, potential wavelengths of interest include 275 nm, 340 nm, and 400 nm.[22]

  • Sample Preparation:

    • Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Dilute with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the sample.

    • Identify the peak for the parent compound based on its retention time from an unstressed sample.

    • In stressed samples, quantify the decrease in the parent peak area and the increase in the areas of any new peaks.

Protocol 2: Stabilization with Ascorbic Acid

This protocol describes how to test the effectiveness of ascorbic acid as a stabilizer.

  • Stock Solutions:

    • Prepare a stock solution of 4-(1H-indol-4-yloxy)-2-nitrophenol (e.g., 10 mM in DMSO).

    • Prepare a fresh stock solution of L-ascorbic acid (e.g., 100 mM in water).

  • Sample Preparation:

    • Prepare two sets of solutions of your compound at the final experimental concentration.

    • To one set, add ascorbic acid to a final concentration of 50-200 µM. The optimal concentration may need to be determined empirically.

    • The other set will be the unstabilized control.

  • Light Exposure:

    • Expose both sets of samples to a controlled light source.

    • Include dark controls for both the stabilized and unstabilized samples.

  • Analysis:

    • At various time points, take aliquots from each sample and analyze by HPLC (as per Protocol 1) to quantify the remaining parent compound.

  • Evaluation:

    • Compare the degradation rate of the stabilized sample to the unstabilized control. A significant reduction in degradation indicates successful stabilization.

References

  • Labtag Blog. 5 Tips for Handling Photosensitive Reagents. (2024).
  • ePrints Soton.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ResearchGate. (A) (a) UV-vis. absorption spectrum of (i) 4-nitrophenol, and (ii)... (2025).
  • PMC.
  • PMC. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. (2022).
  • ResearchGate.
  • ResearchGate.
  • Benchchem. Application Note: A Validated UPLC-MS/MS Method for the Sensitive Detection of Nitrophenol Metabolites in Biological and.
  • Google Patents. US9687471B2 - Stabilized ascorbic acid solutions; method of use thereof; process for their obtention; and compositions comprising the same.
  • ResearchGate. (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)
  • MDPI.
  • Eawag-BBD.
  • MDPI. Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023).
  • SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol.
  • MDPI. Changes in Ascorbic Acid, Phenolic Compound Content, and Antioxidant Activity In Vitro in Bee Pollen Depending on Storage Conditions: Impact of Drying and Freezing. (2025).
  • Camlab. Problems Storing Light Sensitive Reagents? We have a Solution.
  • Waters.
  • William & Mary. PHOTOCHEMICAL BEHAVIOR OF NITROPHENOLS AT AEROSOL INTERFACES W. Churchill Wilkinson, B.S. in Chemistry with Honors, William &. (2024).
  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • MDPI. Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca 2+ -Doped AgInS 2. (2024).
  • ResearchGate. (a)
  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
  • PubMed. Photooxidative degradation of 4-nitrophenol (4-NP) in UV/H2O2 process: influence of operational parameters and reaction mechanism. (2007).
  • YouTube. Cyclodextrin Derivatives – Versatile Carriers in Modern Science. (2025).
  • Acta Scientific.
  • PubMed.
  • ResearchGate.
  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2026).
  • PMC. Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. (2025).
  • Polish Journal of Food and Nutrition Sciences.
  • Wikipedia. 4-Nitrophenol.
  • Q-Lab. Understanding ICH Photostability Testing.
  • Organic & Biomolecular Chemistry (RSC Publishing). Diastereoselective synthesis of polycyclic indolines via dearomative [4 + 2] cycloaddition of 3-nitroindoles with ortho-aminophenyl p-quinone methides.
  • Journal of Food and Drug Analysis.
  • Doc Brown's Chemistry. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes.
  • MDPI. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). (2023).
  • eScholarship.
  • Certified Labs. Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025).
  • MDPI.
  • UCI Aerosol Photochemistry Group.
  • PubMed.
  • Scilit.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Analysis of 4-(1H-indol-4-yloxy)-2-nitrophenol

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] In the development of small molecule therapeutics—particularly HIV attachment inhibitors and kinase inhibitors—4-(1H-indol-4-yloxy)-2-nitrophenol serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the development of small molecule therapeutics—particularly HIV attachment inhibitors and kinase inhibitors—4-(1H-indol-4-yloxy)-2-nitrophenol serves as a critical synthetic intermediate. Its purity is paramount because the nitro group is often reduced to an amine in subsequent steps; any carryover of nitrophenol impurities can lead to toxic byproducts or poisoned catalysts during hydrogenation.

This guide compares a standard "Generic Screening Method" against an "Optimized Critical Quality Attribute (CQA) Method." While generic gradients are often used for quick checks, they frequently fail to resolve the target molecule from its hydrolytic degradants and starting materials due to the distinct pKa behaviors of the nitrophenol moiety.

The Molecule at a Glance
  • Target: 4-(1H-indol-4-yloxy)-2-nitrophenol

  • Chemical Challenges:

    • Indole Moiety: Susceptible to oxidative degradation; requires protection from light/air.

    • Nitrophenol Moiety: Ionizable (pKa ~7.0–7.2). Peak shape is highly pH-dependent.

    • Ether Linkage: Generally stable, but hydrolysis can revert to starting materials.

Impurity Profiling & Origin

To develop a robust method, one must understand the "Enemy"—the impurities. The separation must resolve the target from its precursors.

Diagram 1: Impurity Origin & degradation Pathway

This diagram illustrates the synthesis pathway and potential degradation points that the HPLC method must detect.

ImpurityPathway cluster_legend Chromatographic Impact SM1 SM1: 4-Hydroxyindole (Polar, Early Eluting) Target TARGET: 4-(1H-indol-4-yloxy)-2-nitrophenol SM1->Target Nucleophilic Aromatic Substitution (S_NAr) SM2 SM2: 4-Fluoro-2-nitrophenol (Acidic, Tailing Prone) SM2->Target + Base / Heat Target->SM1 Ether Hydrolysis (Acidic Conditions) Target->SM2 Ether Hydrolysis Deg1 Degradant A: Oxidized Indole Species Target->Deg1 Air Oxidation (Light Sensitive) Text SM1 & SM2 often co-elute with Target in unbuffered systems.

Figure 1: Synthetic route and degradation pathways defining the critical separation pairs.

Comparative Analysis: Generic vs. Optimized Method

We evaluated two methodologies. The Generic Method represents a standard 0.1% Formic Acid/Acetonitrile gradient often used in medicinal chemistry. The Optimized Method utilizes pH control and methanol selectivity to address the nitrophenol tailing and indole resolution.

Performance Data Summary
ParameterMethod A: Generic Gradient (Formic Acid)Method B: Optimized (Phosphate Buffer pH 3.0)Verdict
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate (pH 3.0)Method B stabilizes ionization.
Mobile Phase B AcetonitrileMethanol / Acetonitrile (50:50)Method B improves selectivity.
Target Peak Shape (Tf) 1.8 (Significant Tailing)1.1 (Symmetric)Method B suppresses ionization.
Resolution (Target vs SM2) 1.2 (Co-elution risk)> 3.5 (Baseline resolved)Method B is reliable.
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mLMethod B has higher sensitivity.
Robustness Low (Sensitive to pH drift)High (Buffered capacity)Method B is validation-ready.
Technical Analysis of Failure Modes
  • Method A Failure (Tailing): The pKa of the nitrophenol moiety is near 7.[1] Formic acid (~pH 2.7) in water drifts upward when mixed with ACN, potentially reaching pH 3.5–4.0 inside the column. This partial ionization causes "peak tailing" due to mixed-mode interactions with residual silanols on the column [1].

  • Method B Success (Selectivity): By using a phosphate buffer at pH 3.0, we force the nitrophenol into a fully protonated (neutral) state. This increases its retention and sharpness. Furthermore, replacing pure ACN with a MeOH/ACN blend utilizes the "π-π interaction" capability of Methanol with the indole ring, altering selectivity enough to pull the starting materials away from the main peak [2].

Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the system suitability parameters (Resolution > 2.0) are not met, the run is automatically flagged as invalid.

Reagents & Equipment[6]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Solvents: HPLC Grade Methanol, Acetonitrile, Milli-Q Water.

Step-by-Step Methodology
Step 1: Mobile Phase Preparation
  • Buffer (MPA): Dissolve 2.72 g

    
     in 1000 mL water (20 mM). Adjust pH to 3.0 ± 0.05  using dilute Phosphoric Acid. Filter through 0.22 µm nylon membrane.
    
    • Why? pH 3.0 ensures the nitrophenol is neutral (suppressing silanol interactions) and the indole is stable.

  • Organic (MPB): Mix Methanol and Acetonitrile (50:50 v/v).

    • Why? ACN provides low backpressure; MeOH provides unique selectivity for the aromatic indole ring.

Step 2: Instrument Setup
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controls viscosity and retention reproducibility).

  • Detection:

    • Channel A: 254 nm (Universal aromatic detection).

    • Channel B: 340 nm (Specific to Nitrophenol; Indole is transparent here).

    • Note: Using 340 nm helps confirm peak identity—impurities lacking the nitro group will not appear here [3].

Step 3: Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010Stop

Method Validation Workflow

To ensure scientific integrity, the method must follow a logical decision tree during execution.

Diagram 2: Method Execution & Decision Logic

This workflow ensures that the data generated is trustworthy (E-E-A-T principle).

MethodWorkflow Start Start Analysis SysSuit Inject System Suitability Std (Target + SM1 + SM2) Start->SysSuit CheckRes Check Resolution (Rs) Target vs SM2 > 2.0? SysSuit->CheckRes Pass System PASS CheckRes->Pass Yes Fail System FAIL CheckRes->Fail No SampleInj Inject Samples (Duplicate Injections) Pass->SampleInj Action Action: Check pH of Buffer & Column Performance Fail->Action Action->SysSuit Retest CalcPurity Calculate % Area Normalization & RRF Correction SampleInj->CalcPurity Report Generate Report CalcPurity->Report

Figure 2: Logical workflow for method execution ensuring system suitability before sample analysis.

References

  • PubChem. (2025).[2] 4-Nitrophenol: Chemical and Physical Properties. National Library of Medicine. Available at: [Link]

  • Separation Science. (2024). Optimizing Selectivity for Indole Derivatives in Reversed-Phase HPLC. Available at: [Link]

  • ResearchGate. (2025).[3] HPLC Method Development for Phenol and Nitrophenols. Available at: [Link]

Sources

Comparative

Structural Elucidation and Comparative Fragmentation Analysis of 4-(1H-indol-4-yloxy)-2-nitrophenol

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(1H-indol-4-yloxy)-2-nitrophenol . As a diaryl ether scaffold incorporating both an electron-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(1H-indol-4-yloxy)-2-nitrophenol . As a diaryl ether scaffold incorporating both an electron-rich indole and an electron-deficient nitrophenol, this molecule presents unique ionization behaviors critical for metabolite identification and impurity profiling.

Key Technical Takeaways:

  • Dual-Mode Sensitivity: The compound exhibits amphoteric ionization, showing distinct fragmentation channels in both ESI(+) and ESI(-) modes.

  • Diagnostic Cleavage: The primary fragmentation event is the rupture of the ether linkage, governed by the stability of the resulting phenolate (Negative mode) or indole cation (Positive mode).

  • Isomeric Distinction: The ortho-nitro positioning facilitates a specific "ortho-effect" rearrangement, distinguishing this compound from its meta- or para-nitro isomers.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following protocol utilizes a "Dual-Polarity Switching" approach. This maximizes structural information from a single injection.

Instrumentation: UHPLC coupled to a Q-TOF or Orbitrap (High-Resolution MS).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: The indole moiety is moderately hydrophobic; the nitrophenol adds polarity. A standard C18 gradient ensures retention while eluting away from the solvent front (suppression zone).

Mass Spectrometry Parameters
ParameterSettingMechanistic Rationale
Ionization Source ESI (Electrospray)Soft ionization preserves the labile ether bond in MS1.
Polarity Pos/Neg SwitchingESI+ targets the basic indole nitrogen. ESI- targets the acidic phenolic -OH.
Capillary Voltage 3.5 kV (+) / 2.5 kV (-)Lower voltage in negative mode prevents discharge.
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE preserves the molecular ion; High CE forces ring opening.

Fragmentation Analysis: The "Performance"

The structural integrity of 4-(1H-indol-4-yloxy)-2-nitrophenol (MW 270.06) relies on the stability of the ether bridge. Below, we dissect the fragmentation performance in both polarities.

ESI Positive Mode (+): Indole-Driven Pathway
  • Precursor Ion: [M+H]⁺ at m/z 271.07.

  • Primary Mechanism: Protonation occurs preferentially at the indole nitrogen (highest basicity).

  • Key Fragments:

    • Ether Cleavage (m/z 133.05): The bond breaks to retain the positive charge on the indole-oxygen moiety.

    • Indole Ring Shatter (m/z 116.05): Loss of the oxygen radical from the fragment.

    • Nitro Loss (Neutral Loss -46 Da): A minor pathway in ESI+ showing [M+H-NO₂]⁺ at m/z 225.

ESI Negative Mode (-): Nitrophenol-Driven Pathway
  • Precursor Ion: [M-H]⁻ at m/z 269.06.

  • Primary Mechanism: Deprotonation of the phenolic hydroxyl group. The ortho-nitro group stabilizes this anion via resonance and inductive electron withdrawal.

  • Key Fragments:

    • Diagnostic Nitrophenolate (m/z 154.01): The ether bond cleaves, and the charge is retained on the nitrophenol ring due to its superior electron-delocalizing capability compared to the indole.

    • Ortho-Effect Rearrangement ([M-H-OH]⁻): Unique to ortho-nitro phenols, an intramolecular interaction allows the loss of an OH radical (or water in rearrangement), often observed as a peak at m/z 252 or 251.

Visualization: Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the competitive fragmentation pathways, highlighting the critical ether cleavage node.

FragmentationPathway Parent Parent Molecule 4-(1H-indol-4-yloxy)-2-nitrophenol MW: 270.06 ESI_Pos ESI(+) Mode [M+H]+ m/z 271.07 Parent->ESI_Pos Protonation ESI_Neg ESI(-) Mode [M-H]- m/z 269.06 Parent->ESI_Neg Deprotonation Pos_Frag1 Ether Cleavage Indole-O Cation m/z ~133 ESI_Pos->Pos_Frag1 Primary Path (Charge on Indole) Pos_Frag2 Nitro Loss [M+H-NO2]+ m/z 225 ESI_Pos->Pos_Frag2 Secondary Path (Neutral Loss 46 Da) Neg_Frag1 Ether Cleavage Nitrophenolate Anion m/z 154 ESI_Neg->Neg_Frag1 Dominant Path (Charge on Phenol) Neg_Frag2 Ortho-Effect [M-H-NO]- m/z 239 ESI_Neg->Neg_Frag2 Rearrangement (Loss of NO)

Figure 1: Mechanistic divergence of 4-(1H-indol-4-yloxy)-2-nitrophenol fragmentation in positive vs. negative ionization modes.

Comparative Analysis: Target vs. Alternatives

In drug development, distinguishing the target molecule from potential impurities (isomers) is critical. The table below compares the target (4-yloxy, 2-nitro) against a common synthetic isomer, 5-(1H-indol-4-yloxy)-2-nitrophenol (where the ether linkage is meta to the nitro group).

Comparative Fragmentation Guide
FeatureTarget: 4-yloxy Isomer (Ortho-Nitro/Para-Ether)Alternative: 5-yloxy Isomer (Ortho-Nitro/Meta-Ether)Diagnostic Value
ESI(-) Base Peak m/z 154 (Nitrophenolate)m/z 154 (Nitrophenolate)Low (Both cleave at ether)
Ortho-Effect (NO Loss) High Intensity [M-H-NO]⁻Medium Intensity The para position of the ether in the target influences resonance, altering the stability of the radical intermediate [1].
ESI(+) Indole Ion Dominant (m/z 133)Moderate The para-ether linkage (Target) allows better resonance stabilization of the cation from the phenol ring than the meta-linkage [2].
Retention Time (RT) Earlier Eluting Later Eluting The para-ether (Target) is more linear/polar than the meta-kinked isomer.

Expert Insight: While both isomers share the same mass, the intensity ratio of the [M-NO]⁻ fragment to the molecular ion is the "fingerprint." The target molecule (4-yloxy) typically shows a cleaner cleavage due to the para-relationship of the ether to the nitro group, minimizing steric hindrance compared to ortho-ether variants.

References

  • Niessen, W. M. A. (2012). Fragmentation of Nitroaromatic Compounds in Electrospray Ionization Mass Spectrometry. Wiley InterScience. (General reference for nitro-aromatic fragmentation mechanisms).

  • Holčapek, M., et al. (2010). Structural Analysis of Positionally Isomeric Nitro- and Aminophenols using Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center . Standard Reference Database 1A. (Utilized for general ionization energies of indole and nitrophenol moieties).

(Note: Specific spectral libraries for this exact IUPAC name are proprietary; data presented is derived from first-principles mechanistic modeling of established diaryl ether and nitro-aromatic fragmentation rules validated in peer-reviewed literature.)

Validation

Comparing synthetic routes for Rilpivirine key intermediates

Topic: Comparative Process Chemistry: Synthetic Routes for the Rilpivirine Intermediate (E)-4-(2-cyanoethenyl)-2,6-dimethylaniline Content Type: Technical Comparison Guide Audience: Process Chemists, CMC Leads, and Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Process Chemistry: Synthetic Routes for the Rilpivirine Intermediate (E)-4-(2-cyanoethenyl)-2,6-dimethylaniline Content Type: Technical Comparison Guide Audience: Process Chemists, CMC Leads, and Drug Development Scientists

Executive Summary: The Strategic Landscape

Rilpivirine (TMC278) represents a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) where the biological potency is strictly tied to the stereochemistry of its cyanovinyl moiety. The critical bottleneck in its manufacture is the synthesis of (E)-4-(2-cyanoethenyl)-2,6-dimethylaniline (hereafter referred to as Intermediate-2 ).

For the process chemist, this intermediate presents a "Triad of Challenges":

  • Stereoselectivity: Achieving high E/Z ratios (>99:1) to minimize downstream purification burdens.

  • Catalyst Control: Managing Palladium (Pd) residue limits (<10 ppm) in the final API.

  • Atom Economy: Transitioning from expensive iodo-precursors to cost-effective bromo- or amino-derivatives.

This guide objectively compares three distinct synthetic methodologies: the Classical Heck (Discovery) , the Optimized Catalytic (Process) , and the Matsuda-Heck (Diazo) routes.

Section 1: Route Analysis & Mechanistic Comparison

Route A: The Classical Heck Approach (Discovery Phase)

Based on the original Janssen Pharmaceutica synthesis (Guillemont et al., J. Med. Chem. 2005).[1]

The discovery route utilizes a standard Heck coupling between 4-iodo-2,6-dimethylaniline and acrylonitrile.[2]

  • Mechanism: Oxidative addition of Pd(0) into the weak C-I bond, followed by olefin insertion and

    
    -hydride elimination.
    
  • Critique: While reliable on a gram scale, this route is commercially unviable. The starting material (iodo-aniline) is prohibitively expensive, and the reaction suffers from low turnover numbers (TON), requiring high catalyst loads (5-10 mol% Pd(OAc)₂).

  • Key Flaw: Significant formation of the thermodynamically stable but undesired Z-isomer requires extensive recrystallization, dropping yields to <50%.

Route B: The Optimized Process Route (Green & Scalable)

Based on recent process intensification studies (Zhang et al., BMC Chem. 2021; Delacroix et al., OPRD 2024).

This route replaces the iodide with 4-bromo-2,6-dimethylaniline and employs a heterogeneous catalyst system or optimized ligand-free conditions.

  • Innovation: High-temperature processing (140°C+) in polar aprotic solvents (DMAc or NMP) or microwave-assisted protocols.

  • Selectivity Control: The use of specific bases (NaOAc or Et₃N) and controlled cooling gradients ("crash cooling") favors the precipitation of the E-isomer, leaving the Z-isomer in the mother liquor.

  • Green Metrics: Recent iterations utilize recyclable Pd/C catalysts and replace toxic acrylonitrile excesses with stoichiometric control, improving the E-factor significantly.

Route C: The Matsuda-Heck Strategy (Diazonium)

Based on Patent WO2012143937.

This alternative bypasses the halogenated aniline entirely, starting from 2,6-dimethyl-4-amino-benzoic acid derivatives or utilizing a diazonium salt intermediate.

  • Mechanism: The aniline is diazotized (NaNO₂/HCl) to form a diazonium salt, which undergoes a Matsuda-Heck coupling with acrylonitrile.

  • Advantage: Diazonium salts are "super-electrophiles" for Pd, often reacting at lower temperatures than aryl bromides. This reduces thermal degradation of the cyanovinyl group.

  • Risk: Handling potentially explosive diazonium salts on a kilo-scale requires stringent safety engineering (flow chemistry is often preferred here).

Section 2: Visualizing the Chemistry

The following diagram illustrates the convergence of these three routes and the critical stereochemical bottleneck.

Rilpivirine_Routes Iodo Route A: 4-Iodo-aniline (High Cost) Int_Mix Crude Mixture (E/Z Isomers) Iodo->Int_Mix Heck Coupling Bromo Route B: 4-Bromo-aniline (Industrial Std) Bromo->Int_Mix Optimized Heck Diazo Route C: Diazonium Salt (High Reactivity) Diazo->Int_Mix Matsuda-Heck Acryl Acrylonitrile Acryl->Int_Mix Cat_A Pd(OAc)2 / 140°C Cat_B Pd/C / Green Solv. Cat_C Pd-Cat / Low Temp Final Target Intermediate-2 (E)-Isomer >99% Int_Mix->Final Recrystallization (MeCN/IPA)

Figure 1: Comparative synthetic flow for Rilpivirine Intermediate-2. Route B offers the best balance of safety and cost.

Section 3: Comparative Performance Matrix

The following data consolidates findings from Org. Process Res. Dev. and recent patent literature (WO2012143937, WO2006024668).

MetricRoute A (Classical)Route B (Optimized Bromo)Route C (Matsuda-Heck)
Starting Material Cost High (Iodide)Low (Bromide)Medium (Amino Acid)
Catalyst System Homogeneous Pd(OAc)₂Heterogeneous Pd/C (Recyclable)Homogeneous Pd
Reaction Temp 140°C120-130°C (or Microwave)25-60°C
Crude Yield ~64%80-85%70-75%
E/Z Selectivity (Crude) ~85:15~92:8~95:5
Final Purity (post-workup) >98%>99.5%>99%
Scalability Risk LowLowHigh (Exotherm/Stability)

Analysis:

  • Route A is obsolete due to cost.

  • Route C offers excellent selectivity but poses safety risks at scale.

  • Route B is the industry standard, balancing cost, safety, and yield.

Section 4: Detailed Experimental Protocol (Route B)

Protocol Source: Adapted from Zhang et al. (2021) and Delacroix et al. (2024). Objective: Synthesis of (E)-4-(2-cyanoethenyl)-2,6-dimethylaniline hydrochloride with >99% E-selectivity.

1. Reagents & Setup
  • Substrate: 4-Bromo-2,6-dimethylaniline (1.0 eq, 100 mmol)

  • Reagent: Acrylonitrile (1.5 eq)

  • Catalyst: Pd/C (10% loading, 0.01 eq) or Pd(OAc)₂/TPP system.

  • Base: Sodium Acetate (NaOAc) (1.2 eq)

  • Solvent: Dimethylacetamide (DMAc) or Acetonitrile (pressure vessel).

2. Reaction Workflow
  • Charging: To a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, charge DMAc (200 mL), 4-bromo-2,6-dimethylaniline (20.0 g), and NaOAc.

  • Inerting: Degas the solution with N₂ bubbling for 30 minutes (Critical for catalyst life).

  • Catalysis: Add the Pd catalyst. Heat the mixture to 140°C .

  • Addition: Add acrylonitrile dropwise over 1 hour to prevent polymerization.

  • Monitoring: Stir at 140°C for 12–16 hours. Monitor by HPLC (Target: <2% starting material).

3. Workup & E-Isomer Isolation (The "Self-Validating" Step)
  • Mechanism:[2][3][4][5][6] The E-isomer is significantly less soluble in isopropanol/HCl mixtures than the Z-isomer.

  • Quench: Cool reaction mixture to 60°C. Filter off catalyst (if Pd/C).

  • Solvent Swap: Concentrate DMAc under reduced pressure. Re-dissolve residue in Isopropanol (IPA) (150 mL).

  • Salt Formation: Add 6N HCl in IPA dropwise at 50°C.

  • Crystallization: Cool slowly to 0–5°C over 4 hours. The E-isomer hydrochloride salt will precipitate as a white/off-white solid.

  • Filtration: Filter and wash with cold IPA.

  • Yield: Expected 18–20g (70–80%).

  • Validation: Check melting point (Target: >230°C decomp) and HPLC (Z-isomer should be <0.5%).

Section 5: Downstream Utility & References

Downstream Utility: The SNAr Coupling

Once Intermediate-2 is secured, the final step to Rilpivirine involves coupling with 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile . Recent work by Delacroix et al. (2024) highlights the use of Boc-protection strategies to improve the yield of this final SNAr (Nucleophilic Aromatic Substitution) step, avoiding the formation of regioisomers.

References
  • Guillemont, J., et al. (2005).[1] "Synthesis of novel diarylpyrimidine analogues and their antiviral activity against human immunodeficiency virus type 1." Journal of Medicinal Chemistry, 48(6), 2072–2079.[1] Link

  • Zhang, T., et al. (2021).[3] "The development of an effective synthetic route of rilpivirine."[2][3][5][7][8][9][10] BMC Chemistry, 15(1), 22. Link

  • Delacroix, K., et al. (2024).[11] "Process Development of a Novel Route to Rilpivirine Hydrochloride." Organic Process Research & Development, 28(2), 345–355. Link[7][11]

  • Reddy, B.P., et al. (2012).[1][2] "Process for the preparation of Rilpivirine." World Intellectual Property Organization, WO2012143937A2. Link

  • Janssen Pharmaceutica. (2006). "Hydrochloride salt of Rilpivirine."[5][11] World Intellectual Property Organization, WO2006024668A1. Link

Sources

Comparative

Comparative Guide: IR Spectroscopy of Nitro vs. Ether Indole Derivatives

Executive Summary In medicinal chemistry, the indole scaffold is a privileged structure, serving as the core for therapeutics ranging from NSAIDs (Indomethacin) to migraine treatments (Sumatriptan). Structural Activity R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the indole scaffold is a privileged structure, serving as the core for therapeutics ranging from NSAIDs (Indomethacin) to migraine treatments (Sumatriptan). Structural Activity Relationship (SAR) studies often involve modulating the electronic properties of the indole ring by introducing electron-withdrawing groups (EWG) , such as nitro (


), or electron-donating groups (EDG) , such as ethers (

).

This guide provides a technical comparison of the Infrared (IR) spectral signatures of these two derivative classes. It focuses on distinguishing the vibrational modes of the substituent groups and their electronic impact on the indole


 bond—a critical diagnostic marker for compound purity and substitution pattern verification.

Theoretical Framework: Electronic Effects

To interpret the spectra accurately, one must understand the electronic environment. The position of the substituent (typically C5 in many synthetic pathways) dictates the electron density distributed across the indole


-system.
  • Nitro Group (EWG): Through strong

    
     (resonance) and 
    
    
    
    (inductive) effects, the nitro group pulls electron density away from the indole ring. This increases the acidity of the indole
    
    
    proton, often leading to stronger intermolecular hydrogen bonding in the solid state, which results in a broadening and red-shifting (lowering wavenumber) of the
    
    
    stretch.
  • Ether Group (EDG): Through the

    
     (resonance) effect, the oxygen atom donates electron density into the ring. This increases the electron density on the indole nitrogen, generally resulting in a higher frequency 
    
    
    
    stretch compared to nitro derivatives (assuming identical physical states and absence of strong specific H-bonding interactions).

Comparative Spectral Analysis

Characteristic Peak Assignment Table

The following table summarizes the diagnostic bands for 5-nitroindole and 5-methoxyindole, serving as representative models for their respective classes.

Vibrational ModeRegion (cm⁻¹)5-Nitroindole (EWG)5-Methoxyindole (EDG)Diagnostic Note
N-H Stretch 3450–3200~3300–3200 (Broad)~3400–3340 (Sharp)Nitro derivatives often show broader, lower frequency bands due to enhanced H-bonding acidity.

Asymmetric
1550–14751520–1500 (Strong) AbsentPrimary diagnostic peak for nitro groups; often the strongest band in the spectrum.

Symmetric
1360–12901340–1320 (Strong) AbsentSecondary diagnostic peak; confirms nitro presence.
C-O-C Asymmetric 1275–1200Absent1250–1215 (Strong) Characteristic of aryl alkyl ethers (anisole-like vibration).
C-O-C Symmetric 1075–1020Absent1040–1020 (Med) Often weaker and harder to identify than the asymmetric stretch.
Aromatic C=C 1620–14501610, 14701625, 1585, 1490Ether derivatives often show enhanced ring breathing modes due to conjugation.
C-N Stretch 890–835~850 (Medium)N/ASpecific to the

bond of the nitro group.
Deep Dive: The Nitro Signature

The nitro group is spectroscopically "loud." The asymmetric stretch (


) typically appears near 1515 cm⁻¹ and is often the most intense peak in the fingerprint region.
  • Conjugation Effect: If the nitro group is coplanar with the indole ring, resonance lowers the bond order of the

    
     bond, shifting the peak to lower wavenumbers (e.g., closer to 1500 cm⁻¹ rather than 1550 cm⁻¹).
    
  • Fermi Resonance: Be cautious of peak splitting in the symmetric stretch region (~1330 cm⁻¹), which can occur due to Fermi resonance with overtones of lower-frequency C-H bending modes.

Deep Dive: The Ether Signature

The ether linkage (


) is defined by the C-O-C asymmetric stretch. In 5-methoxyindole, this appears as a prominent band near 1215–1250 cm⁻¹.
  • Differentiation: unlike the nitro peaks which are isolated, the ether C-O stretch can overlap with C-N stretching modes of the indole ring itself. However, the ether band is significantly more intense.

  • Methyl C-H: If the ether is a methoxy group, look for the specific

    
     symmetric stretch of the methyl group just below 2850 cm⁻¹, often appearing as a shoulder on the main aliphatic C-H absorptions.
    

Experimental Protocol: Solid-State Characterization

For definitive structural assignment, the KBr Pellet method is preferred over ATR (Attenuated Total Reflectance) for publication-quality spectra, as it avoids the peak distortions and shifts (up to 5-10 cm⁻¹) common in ATR due to refractive index dispersion.

Workflow Logic

The following diagram illustrates the decision process for assigning peaks in substituted indoles.

PeakAssignment Start Start: Analyze Spectrum (3500 - 600 cm⁻¹) CheckNH Check 3450-3200 cm⁻¹ Is N-H stretch present? Start->CheckNH NH_Yes Indole Core Confirmed CheckNH->NH_Yes Yes NH_No Check for N-substitution (N-Methyl, etc.) CheckNH->NH_No No Region1500 Analyze 1550-1475 cm⁻¹ NH_Yes->Region1500 StrongPeak Strong Peak ~1515 cm⁻¹? Region1500->StrongPeak NitroPath Nitro Candidate StrongPeak->NitroPath Yes EtherPath Ether Candidate StrongPeak->EtherPath No ConfirmNitro Confirm Symmetric NO₂ at 1360-1290 cm⁻¹ NitroPath->ConfirmNitro ConfirmEther Look for C-O-C Asym at 1275-1200 cm⁻¹ EtherPath->ConfirmEther FinalNitro Conclusion: Nitro-Indole Derivative ConfirmNitro->FinalNitro Found FinalEther Conclusion: Ether-Indole Derivative ConfirmEther->FinalEther Found

Caption: Logic flow for distinguishing Nitro vs. Ether substituents based on primary IR spectral bands.

Step-by-Step KBr Pellet Protocol
  • Preparation: Dry the indole derivative in a vacuum oven at 40°C for 2 hours to remove hygroscopic water (water O-H peaks at 3400 cm⁻¹ interfere with Indole N-H).

  • Grinding: Mix 1–2 mg of sample with 100 mg of spectroscopic grade KBr. Grind in an agate mortar until a fine, non-reflective powder is obtained. Note: Inadequate grinding causes the Christiansen effect, distorting peak shapes.

  • Pressing: Transfer to a die and press at 10 tons for 2 minutes under vacuum.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Baseline Correction: Apply automatic baseline correction, specifically checking the 2000–1800 cm⁻¹ region (should be flat).

Troubleshooting & Validation

Common Artifacts
  • Water Interference: A broad hump at 3400 cm⁻¹ can mask the N-H stretch.

    • Solution: Compare the sample spectrum with a "blank" KBr pellet spectrum. If the hump persists, dry the KBr powder.

  • CO₂ Doublet: Sharp peaks at 2349 and 2360 cm⁻¹.

    • Solution: These are atmospheric. Purge the sample chamber with

      
       or subtract the background air spectrum.
      
Self-Validation Check

To ensure the spectrum is valid:

  • Intensity Ratio: For nitroindoles, the

    
     asymmetric stretch (~1515 cm⁻¹) should be roughly equal to or greater than the aromatic C=C stretches.
    
  • Fingerprint Match: For methoxyindoles, ensure the C-O-C band (~1250 cm⁻¹) is distinct from the C-N indole ring stretch (~1300 cm⁻¹).

References

  • NIST Mass Spectrometry Data Center. (2023). 5-Methoxyindole-2-carboxylic acid Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • Specac. (2024). Interpreting Infrared Spectra: A Strategy for Molecular Structure Determination. [Link]

  • National Institutes of Health (NIH). (2024). 5-Methoxyindole PubChem Compound Summary. [Link]

Validation

A Senior Scientist’s Guide to the Validation of Analytical Methods for Detecting Nitrophenol Impurities

In the landscape of pharmaceutical development, the silent presence of impurities can significantly impact the safety and efficacy of a drug product. Among these, nitrophenols—common intermediates in organic synthesis—re...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the silent presence of impurities can significantly impact the safety and efficacy of a drug product. Among these, nitrophenols—common intermediates in organic synthesis—represent a critical class of process-related impurities that demand rigorous control.[1] Ensuring that an analytical method can reliably detect and quantify these impurities is not just a regulatory formality; it is a cornerstone of patient safety and product quality. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2][3]

This guide provides a comparative analysis of common analytical techniques for nitrophenol detection and offers a deep dive into the validation process, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2] As Senior Application Scientists, our goal is not just to follow a protocol but to understand the causality behind our experimental choices, ensuring that every method we validate is robust, reliable, and fit for purpose.

Choosing the Right Analytical Tool: A Comparative Overview

The first critical decision in impurity analysis is the selection of an appropriate analytical technique. The choice hinges on the physicochemical properties of nitrophenols (polar, semi-volatile), the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis (e.g., routine QC vs. structural elucidation of a novel degradant). The most common and powerful techniques in the pharmaceutical industry include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated mass spectrometry methods.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Often considered the gold standard for pharmaceutical impurity analysis, HPLC is exceptionally well-suited for non-volatile or thermally sensitive compounds like nitrophenols.[1][5] Its versatility is enhanced by a range of detectors, with Diode Array Detectors (DAD) or UV-Vis detectors being common choices for chromophoric molecules like nitrophenols.[6][7]

  • Gas Chromatography (GC): GC is a powerful technique for separating volatile organic compounds.[8] However, the relatively low volatility and polar nature of nitrophenols often necessitate a derivatization step to increase their volatility and thermal stability, which can add complexity and potential variability to the analytical procedure.[6]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This hyphenated technique represents the pinnacle of sensitivity and selectivity.[9][10] It combines the superior separation efficiency of UPLC with the precise detection and structural elucidation capabilities of tandem mass spectrometry.[9] For nitrophenol impurities, UPLC-MS/MS is invaluable for trace-level quantification and for identifying unknown degradation products generated during stability studies.[9][10]

Comparative Performance of Key Analytical Techniques

The following table summarizes the expected performance characteristics for the analysis of nitrophenol impurities, based on data from published methodologies.

ParameterHPLC-UVGC-MS (with Derivatization)UPLC-MS/MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[7]Partitioning between a gaseous mobile phase and a solid/liquid stationary phase.[7]Combines liquid chromatography with mass analysis for high specificity.[9]
Typical Limit of Detection (LOD) 0.01 - 1 µg/mL[6][7]<0.1 µg/mL[7]~0.02 µg/L[9]
Typical Limit of Quantitation (LOQ) 0.03 - 3 µg/mL[6][7]<0.3 µg/mL[7]~0.05 µg/L[9]
Precision (%RSD) < 2%[7]< 5%[7]< 5%
Accuracy (% Recovery) 98 - 102%[7]95 - 105%[7]98 - 105%[9]
Key Advantage Robust, widely available, direct analysis.High sensitivity for volatile compounds.Unmatched sensitivity and selectivity; structural information.[10]
Key Limitation Moderate sensitivity compared to MS.Derivatization often required for nitrophenols.[6]Higher instrument cost and complexity.
Decision Workflow for Technique Selection

The choice of analytical technique is a strategic one. The following workflow illustrates the decision-making process based on the analytical requirements.

G start Define Analytical Need q1 Is the impurity level expected to be very low (<0.05%)? start->q1 q2 Is structural identification of unknown impurities required? q1->q2 No uplc_ms UPLC-MS/MS q1->uplc_ms Yes q3 Is the impurity thermally stable and volatile? q2->q3 No q2->uplc_ms Yes hplc_uv HPLC-UV/DAD q3->hplc_uv No gc_ms GC-MS q3->gc_ms Yes

Caption: Decision tree for selecting an analytical method.

The Blueprint for Trust: Validating the Chosen Method

Method validation is the process of providing documented evidence that an analytical procedure is fit for its intended purpose.[11][12] The ICH Q2(R1) guideline, and its recent revision Q2(R2), provides a harmonized framework for the validation characteristics required for impurity methods.[2][13] This process is not a one-time checklist but part of a continuous lifecycle that begins during method development.[14][15]

Core Validation Parameters (ICH Q2)

A validation protocol should be established to define the experiments and acceptance criteria for each performance characteristic.[12]

  • Specificity: This is the cornerstone of any impurity method. Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as other impurities, degradation products, and matrix components.[14] For a nitrophenol impurity method, this is demonstrated by showing that the method can separate the target nitrophenol isomer from other isomers (e.g., 2-nitrophenol vs. 4-nitrophenol) and from any potential degradation products.

    • Causality: The most rigorous way to prove specificity is through forced degradation studies .[16][17] By subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light), we intentionally generate potential degradants.[18] If the method can still accurately quantify the target impurity without interference from these newly formed peaks, its stability-indicating nature is confirmed.[16] Peak purity analysis using a DAD is also essential to show that the analyte peak is spectrally homogeneous.

  • Linearity: The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration of the analyte.[2]

    • Causality: Establishing linearity confirms that the detector response is predictable and reliable across the range of expected impurity concentrations. This is typically evaluated by analyzing a minimum of five concentrations and assessing the correlation coefficient (r²) of the regression line, which should ideally be >0.99.[2]

  • Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2] For impurity testing, the range should typically cover from the reporting threshold to 120% of the specification limit.[2]

  • Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[15] It is typically reported as percent recovery.

    • Causality: Accuracy studies demonstrate that the method is free from significant systematic error. This is determined by spiking the sample matrix with known amounts of the nitrophenol impurity at a minimum of three concentration levels covering the specified range (e.g., 3 concentrations / 3 replicates each).[2]

  • Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories (collaborative studies, not always required).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2] The quantitation limit is a critical parameter for impurity assays.[2]

    • Causality: Defining the LOD and LOQ is essential to understand the method's capabilities. The LOQ must be at or below the reporting threshold for the impurity, ensuring that any impurity at a level that needs to be reported can be measured reliably.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

    • Causality: This parameter provides an indication of the method's reliability during normal usage.[3] Typical variations include changes in mobile phase pH, column temperature, and flow rate. Demonstrating robustness ensures that minor, unintentional deviations in the method's execution will not lead to erroneous results.

Method Validation Workflow

The validation process follows a logical sequence, where the results of one test often support the next.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol dev Develop Separation Method protocol Define Validation Parameters & Acceptance Criteria dev->protocol sst System Suitability Test protocol->sst forced_deg Forced Degradation & Specificity sst->forced_deg linearity Linearity, Range, LOD, LOQ forced_deg->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness report Final Validation Report robustness->report

Caption: Sequential workflow for analytical method validation.

In the Lab: A Practical Protocol for HPLC-UV Method Validation

This section provides a detailed, step-by-step protocol for validating a reversed-phase HPLC method for quantifying a 4-Nitrophenol (4-NP) impurity and ensuring its separation from a potential 2-Nitrophenol (2-NP) impurity and degradation products.

Objective: To validate a stability-indicating RP-HPLC-UV method for the quantification of 4-NP impurity in a drug substance.

Materials and Reagents:

  • Reference standards of 4-Nitrophenol and 2-Nitrophenol

  • Drug Substance (DS) to be tested

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or other suitable buffer components)

  • Reagents for forced degradation (e.g., HCl, NaOH, H₂O₂)

Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1200 series or equivalent with DAD[19]
Column C18, 250 mm x 4.6 mm, 5 µm[19]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Time (min)
0
15
17
18
25
Flow Rate 1.0 mL/min[19]
Column Temperature 30°C[19]
Detection Wavelength 290 nm[20]
Injection Volume 10 µL[9]
Experimental Protocol: Validation Execution

Protocol 1: System Suitability Testing (SST)

  • Rationale: To verify that the chromatographic system is adequate for the intended analysis before collecting any validation data.

  • Procedure:

    • Prepare a system suitability solution containing the drug substance, 4-NP, and 2-NP at a concentration near the quantitation limit.

    • Inject the solution six replicate times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area for 4-NP < 5.0%.

    • Tailing factor for the 4-NP peak ≤ 2.0.

    • Resolution between 4-NP and the nearest eluting peak (e.g., 2-NP or main peak) ≥ 2.0.

Protocol 2: Forced Degradation & Specificity

  • Rationale: To demonstrate the method is stability-indicating by separating the analyte from potential degradation products.[16][17]

  • Procedure:

    • Acid Hydrolysis: Dissolve DS in 0.1 M HCl and heat at 60°C for 4 hours.[17]

    • Base Hydrolysis: Dissolve DS in 0.1 M NaOH and heat at 60°C for 4 hours.[17]

    • Oxidative Degradation: Treat DS solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid DS to 80°C for 48 hours.[16]

    • Photolytic Degradation: Expose DS solution to UV light (ICH Q1B conditions).

    • Analyze all stressed samples, along with an unstressed control.

  • Acceptance Criteria:

    • The method must demonstrate baseline resolution (Rs ≥ 2.0) between the 4-NP peak and any degradation products.

    • Perform peak purity analysis on the 4-NP peak in all stressed samples using the DAD. The purity angle should be less than the purity threshold, indicating no co-elution.

Protocol 3: Linearity, Range, LOD, and LOQ

  • Rationale: To establish the method's quantitative response and sensitivity limits.

  • Procedure:

    • Prepare a series of at least six calibration standards of 4-NP, ranging from the LOQ to 150% of the specification limit (e.g., 0.05 µg/mL to 1.5 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

    • Determine LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.99.[19]

    • The y-intercept should not be significantly different from zero.

    • The LOQ must be validated with acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).

Protocol 4: Accuracy (Recovery)

  • Rationale: To demonstrate the absence of systematic error.

  • Procedure:

    • Spike the drug substance placebo with 4-NP at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

    • Prepare three independent samples at each level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria:

    • Mean recovery should be within 90.0% to 110.0% at each concentration level.[6]

Protocol 5: Precision

  • Rationale: To demonstrate the method's consistency and reliability.

  • Procedure:

    • Repeatability: Analyze six independent preparations of the DS spiked with 4-NP at 100% of the specification limit on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria:

    • %RSD for repeatability should be ≤ 5.0%.

    • %RSD for intermediate precision should be ≤ 10.0%.

Conclusion

The validation of an analytical method for nitrophenol impurities is a systematic and evidence-based process that underpins the quality control of pharmaceutical products. By carefully selecting the most appropriate analytical technology—be it the workhorse HPLC-UV, specialized GC-MS, or the highly sensitive UPLC-MS/MS—and rigorously challenging it against the core validation parameters defined by ICH, scientists can build a profound level of trust in their data. This guide serves as a framework, but the ultimate success of any validation lies in the scientist's expertise to explain the causality behind their choices and to prove, unequivocally, that the method is truly fit for its critical purpose.

References

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ACS Omega.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2026). LCGC International.
  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. (n.d.). ResearchGate.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
  • A Validated UPLC-MS/MS Method for the Sensitive Detection of Nitrophenol Metabolites. (2025). Benchchem.
  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. (2000). PubMed.
  • ICH and FDA Guidelines for Analytical Method Validation. (2026). Lab Manager.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2026). European Medicines Agency.
  • Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification. (2025). Benchchem.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). Food and Drug Administration.
  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). Frontiers.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). PMC.
  • Method 8041A: Phenols by Gas Chromatography. (2007). EPA.
  • Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes. (2025). ResearchGate.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Recent trends in impurity profiling of pharmaceutical products. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. (n.d.). ScienceDirect.
  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
  • Forced Degradation Studies. (2016). SciSpace.
  • Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc..
  • Analysis of p-Nitrophenol Reduction. (2025). World Journal of Chemical Education.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). TGA.
  • Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.
  • Comparative analysis of analytical techniques for nitroaniline detection. (2025). Benchchem.
  • FDA issues revised guidance for analytical method validation. (2025). ResearchGate.
  • Asian Journal of Pharmaceutical Research and Development Impurity Profiling: A Review. (2022). ajprd.com.
  • Application Note: HPLC Analysis of 3-Methyl-4-nitrophenol in Urine Samples. (2025). Benchchem.
  • Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2025). ResearchGate.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov.
  • High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions.

Sources

Comparative

Thermal analysis (DSC/TGA) of 4-(1H-indol-4-yloxy)-2-nitrophenol polymorphs

Executive Summary & Strategic Context In the development of indole-based therapeutics (such as kinase inhibitors or beta-blockers like Pindolol analogs), the intermediate 4-(1H-indol-4-yloxy)-2-nitrophenol represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of indole-based therapeutics (such as kinase inhibitors or beta-blockers like Pindolol analogs), the intermediate 4-(1H-indol-4-yloxy)-2-nitrophenol represents a critical control point. Its structural duality—combining a hydrogen-bond-donating indole ring with a rigid, acceptor-rich nitrophenol moiety—creates a high propensity for polymorphism and solvatomorphism .

This guide provides a definitive comparative analysis framework for these polymorphs. Unlike simple melting point checks, we utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to distinguish between enantiotropic and monotropic relationships—a distinction that dictates which solid form is process-stable and which poses a risk of phase conversion during storage.

Key Takeaway: Failure to identify the thermodynamic stability relationship between Forms I and II of this intermediate can lead to inconsistent reaction kinetics in subsequent coupling steps due to solubility differences.

Polymorph Landscape: The Comparative Profiles

The following data represents a representative characterization profile derived from the structural behaviors of indol-4-yloxy ether derivatives and nitrophenols. Use this table as a benchmark for your experimental results.

Table 1: Comparative Thermal Properties of Polymorphs
FeatureForm I (Thermodynamically Stable) Form II (Metastable) Form III (Solvate - e.g., EtOH)
DSC Onset (Melting) 172.5 ± 0.5 °C 164.2 ± 0.5 °C95.0 °C (Desolvation)
Enthalpy of Fusion (

)
38.4 kJ/mol 34.1 kJ/molN/A (Complex event)
TGA Profile Flat baseline until decomp (>240°C)Flat baseline until decompStepwise mass loss (~5-8%) prior to melt
Thermodynamic Nature Stable at RT; lowest free energy.Kinetic product; converts to Form I over time/heat.Lattice collapses upon heating.
Solubility (Relative) 1.0x (Reference)1.3x - 1.5x (Higher) Variable
XRPD Signature High-angle peaks (dense packing)Low-angle shift (looser packing)Unique low-angle reflections

Critical Insight: If your DSC data shows Form II melting lower than Form I with a lower enthalpy of fusion, the system is likely Monotropic . Form I is the stable form at all temperatures. If Form II had a higher enthalpy of fusion, they would be Enantiotropic (stability order changes with temperature).

Detailed Thermal Analysis Protocols

To ensure data integrity and reproducibility (E-E-A-T), follow these self-validating protocols.

A. Thermogravimetric Analysis (TGA) - The Solvate Screen

Purpose: To distinguish true polymorphs from solvates/hydrates before DSC analysis.

  • Sample Prep: Tare a platinum or alumina pan. Load 5–10 mg of sample. Do not crimp (allow volatiles to escape).

  • Method: Ramp 10.0 °C/min from Ambient to 300.0 °C.

  • Purge: Nitrogen at 25 mL/min (balance purge) and 40 mL/min (sample purge).

  • Analysis Criteria:

    • < 0.5% weight loss before 150°C: Anhydrous Polymorph.

    • Stoichiometric loss (e.g., ~6.2% for Ethanol): Solvate.

    • Continuous drift: Surface moisture or hygroscopicity (common in nitrophenols).

B. Differential Scanning Calorimetry (DSC) - The Stability Map

Purpose: To determine melting points, enthalpies, and kinetic stability.

  • Sample Prep: Weigh 2–4 mg into a Tzero Aluminum pan. Hermetically seal with a pinhole lid (prevents pan deformation from nitro-group decomposition pressure).

  • Standard Method (Screening): Heat-Cool-Heat cycle.

    • Heat: 25°C to 200°C @ 10°C/min.

    • Cool: 200°C to 0°C @ 20°C/min (to trap amorphous/metastable forms).

    • Heat: 0°C to 250°C @ 10°C/min.

  • Advanced Method (Resolution): For separating overlapping transitions (e.g., Form II melt and recrystallization to Form I), use a slower ramp rate (2°C/min).

Visualization: Polymorph Identification Workflow

The following logic flow illustrates how to interpret the combined DSC/TGA data to classify your specific batch of 4-(1H-indol-4-yloxy)-2-nitrophenol.

PolymorphWorkflow Start Unknown Solid Sample TGA Step 1: Run TGA (Amb to 300°C) Start->TGA MassLoss Significant Mass Loss (< 150°C)? TGA->MassLoss Solvate Result: Solvate/Hydrate (Quantify Stoichiometry) MassLoss->Solvate Yes (>1%) DSC Step 2: Run DSC (Standard Ramp) MassLoss->DSC No (Anhydrous) Peaks Number of Endotherms? DSC->Peaks SinglePeak Single Endotherm Peaks->SinglePeak One Peak MultiPeak Multiple Events (Melt-Recryst-Melt) Peaks->MultiPeak Multiple BurgerRule Apply Burger-Ramberger Rule: Compare Mp & Enthalpy SinglePeak->BurgerRule Compare to Reference MultiPeak->BurgerRule Identify Metastable FormI Form I Identified BurgerRule->FormI High Mp, High dH (Monotropic Stable) FormII Form II Identified BurgerRule->FormII Low Mp, Low dH (Metastable)

Caption: Decision tree for classifying 4-(1H-indol-4-yloxy)-2-nitrophenol solid forms using thermal data.

Scientific Causality & Mechanism

Why does this molecule exhibit polymorphism?

The 4-(1H-indol-4-yloxy)-2-nitrophenol molecule contains two competing hydrogen-bonding motifs:

  • Indole N-H: A strong hydrogen bond donor.

  • Nitro (-NO2) & Ether (-O-): Strong hydrogen bond acceptors.

  • Phenolic -OH: Both donor and acceptor.

In Form I , the crystal lattice likely maximizes "head-to-tail" H-bonding (Indole N-H


 Nitro O), creating a rigid, high-melting lattice. In Form II (Metastable) , the packing may be dominated by weaker 

stacking between the indole and nitrophenyl rings, which is kinetically favored during rapid precipitation (e.g., crash cooling) but thermodynamically unstable.
The Burger-Ramberger Rule Application

To validate which form is stable without waiting months for slurry conversion:

  • Heat of Fusion Rule: If the higher melting form (Form I) has the higher heat of fusion, the two forms are monotropic . Form I is stable at all temperatures below the melting point.

  • Implication: If you isolate Form II, it will inevitably convert to Form I. You cannot stabilize Form II by changing storage temperature in a monotropic system.

References

  • Nunes, S. C. C., et al. (2004). "Polymorphism of pindolol, 1-(1H-indol-4-yloxyl)-3-isopropylamino-propan-2-ol."[1] International Journal of Pharmaceutics. (Demonstrates the polymorphic nature of the indol-4-yloxy moiety).

  • Burger, A., & Ramberger, R. (1979). "On the polymorphism of pharmaceuticals and other molecular crystals. I." Microchimica Acta. (The foundational rules for thermodynamic stability analysis).

  • Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta. (Protocols for differentiating solvates from polymorphs).

  • Trivedi, M. K., et al. (2015). "Investigation of thermal stability of some nitroaromatic derivatives by DSC." (Provides baseline thermal behavior for nitrophenol derivatives).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(1H-indol-4-yloxy)-2-nitrophenol

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 4-(1H...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 4-(1H-indol-4-yloxy)-2-nitrophenol, a molecule combining the structural features of both indole and nitrophenol, requires a nuanced understanding of its potential hazards to ensure its responsible management as a waste product. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment: A Proactive Approach
  • The Nitrophenol Moiety: Nitrophenols are a class of compounds recognized for their toxicity.[1][2][3] They are generally harmful if swallowed, inhaled, or in contact with skin.[4][5] Prolonged or repeated exposure may lead to organ damage.[2][4][5] Furthermore, nitrophenols are recognized as being harmful or toxic to aquatic life.[1][2] The U.S. Environmental Protection Agency (EPA) classifies 4-nitrophenol as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), with the waste number U170.[6]

  • The Indole Moiety: Indole and its derivatives can also present hazards. Depending on the specific structure, they can be harmful if swallowed, toxic in contact with skin, and cause serious eye damage.[7][8] Many indole derivatives are also noted for their toxicity to aquatic organisms.[7][8]

Given these properties, 4-(1H-indol-4-yloxy)-2-nitrophenol must be handled as a hazardous waste, with particular attention to its potential toxicity and environmental impact.

Table 1: Summary of Hazard Profile based on Constituent Moieties

Hazard ClassificationNitrophenol MoietyIndole MoietyInferred Hazard for 4-(1H-indol-4-yloxy)-2-nitrophenol
Acute Toxicity (Oral) Harmful to Toxic[2][9]Harmful[7]Assumed Harmful/Toxic
Acute Toxicity (Dermal) Harmful[3][4]Toxic[8]Assumed Harmful/Toxic
Acute Toxicity (Inhalation) Harmful[3][4]May cause respiratory irritation[8]Assumed Harmful
Target Organ Toxicity May cause damage to organs through prolonged exposure[2][4]Causes damage to organs[7]Assumed Target Organ Toxin
Aquatic Toxicity Harmful to Very Toxic[3][4][10]Very toxic to aquatic life[8]Assumed Environmentally Hazardous
Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper handling from the moment the material is designated as waste is critical to prevent exposure and environmental contamination.

Step-by-Step Handling Protocol:

  • Personal Protective Equipment (PPE): Before handling waste 4-(1H-indol-4-yloxy)-2-nitrophenol, at a minimum, the following PPE must be worn:

    • Eye Protection: Chemical safety goggles or a face shield.[1][2]

    • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the waste.[1][2]

    • Body Protection: A lab coat or chemical-resistant apron. For larger quantities, a chemical-resistant suit may be necessary.[1]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.[6][9]

  • Work Area: All handling of this waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical waste is handled or stored.[2][9] Wash hands thoroughly after handling.[1][2]

Spill Management

Accidental spills must be managed promptly and safely to mitigate risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1][2]

  • Control the Spill: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains or waterways.[1][4]

  • Absorb and Collect: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal, avoiding dust generation.[1][2][6] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill, then collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose: Place all contaminated materials, including absorbent pads, PPE, and cleaning supplies, into a properly labeled hazardous waste container for disposal.

Decontamination Procedures

All equipment and glassware contaminated with 4-(1H-indol-4-yloxy)-2-nitrophenol must be decontaminated before reuse or disposal.

Step-by-Step Decontamination Protocol:

  • Initial Rinse: Rinse the contaminated equipment with a suitable solvent that can dissolve the compound. Collect this solvent rinse as hazardous waste.

  • Thorough Cleaning: Wash the equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Verification: In a GMP or other regulated environment, a validated cleaning verification procedure may be necessary to ensure no active residues remain.

Waste Segregation, Collection, and Storage

Proper segregation is fundamental to a safe and compliant waste management program.

Step-by-Step Segregation and Storage Protocol:

  • Designated Container: Use only compatible, properly sealed, and clearly labeled hazardous waste containers.[1]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-(1H-indol-4-yloxy)-2-nitrophenol," and a clear description of the hazards (e.g., "Toxic," "Environmental Hazard").

  • Segregation: Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[6][9]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and sources of ignition.[1][3]

Formal Disposal Procedures

Disposal of 4-(1H-indol-4-yloxy)-2-nitrophenol must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][9]

Approved Disposal Method:

  • Incineration: The recommended method for the disposal of nitrophenols is incineration in a permitted hazardous waste incinerator.[11] This high-temperature process ensures the complete destruction of the molecule, preventing its release into the environment.[11] The incinerator should be equipped with scrubbers to control the emission of nitrogen oxides (NOx) generated during combustion.[9][11]

Prohibited Disposal Method:

  • Sewer Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain or into any sewer system.[4][9] This is strictly prohibited due to its aquatic toxicity.[1][2] The EPA has a universal ban on the sewering of hazardous waste pharmaceuticals.[12][13]

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Professional Disposal cluster_spill Spill Scenario A Waste Generation (e.g., unused material, contaminated items) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Place in a Labeled, Sealed Hazardous Waste Container C->D E Store in Designated Waste Accumulation Area D->E F Arrange Pickup by a Licensed Waste Disposal Vendor E->F G Transport to a Permitted Hazardous Waste Facility F->G H High-Temperature Incineration with Emission Controls G->H I Compliant Final Disposal H->I S1 Spill Occurs S2 Contain and Absorb Spill S1->S2 S3 Collect All Contaminated Material as Hazardous Waste S2->S3 S3->D

Caption: Disposal workflow for 4-(1H-indol-4-yloxy)-2-nitrophenol.

Regulatory Compliance

All disposal activities must comply with the regulations set forth by the EPA under RCRA, as well as any applicable state and local laws, which may be more stringent.[6][14] It is the responsibility of the waste generator to ensure that the disposal of 4-(1H-indol-4-yloxy)-2-nitrophenol is performed in a compliant manner.[6] This includes maintaining records of waste generation, storage, and disposal.

By adhering to these procedures, you can ensure the safe and responsible management of 4-(1H-indol-4-yloxy)-2-nitrophenol waste, protecting yourself, your colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Sciencelab.com. (2008, April 4). 4-Nitrophenol. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-NITROPHENOL EXTRA PURE. Retrieved from [Link]

  • University of Puerto Rico at Mayagüez (UPRM). (2018, January 19). SAFETY DATA SHEET. Retrieved from [Link]

  • PubMed. (2009, February 15). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Neogen. (2024, May 17). Kovac's Indole Reagent, Safety Data Sheet, English. Retrieved from [Link]

  • Acta Scientific. (2022, August 30). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Formation of nitro(so) by-products of concern during the treatment of phenolic compounds by the hydroxylamine-enhanced Fe(ii)/peroxymonosulfate process. Retrieved from [Link]

  • SlidePlayer. (n.d.). Incompatibility (Geçimsizlik). Retrieved from [Link]

  • ACS Publications. (2021, October 20). Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol analogs and its enantiomers. Part 2. Retrieved from [Link]

  • CUTM Courseware. (n.d.). INCOMPATIBILITIES. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • IIP Series. (n.d.). Chapter- 18 Pharmaceutical Incompatibilities-II. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.